molecular formula C9H11NO4S B2404979 Methyl 3-(methylsulfonamido)benzoate CAS No. 32087-05-1

Methyl 3-(methylsulfonamido)benzoate

Cat. No.: B2404979
CAS No.: 32087-05-1
M. Wt: 229.25
InChI Key: UQIOKJVVJMHUTP-UHFFFAOYSA-N
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Description

3-(methanesulfonamido)benzoic acid methyl ester is a benzoate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(methanesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)7-4-3-5-8(6-7)10-15(2,12)13/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIOKJVVJMHUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32087-05-1
Record name methyl 3-methanesulfonamidobenzoate
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Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of Methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(methylsulfonamido)benzoate (CAS: 32087-05-1) represents a critical scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and anti-inflammatory agents. As a disubstituted benzene derivative, it combines two pharmacologically distinct moieties: a methyl ester (serving as a lipophilic metabolic handle or synthetic precursor) and a sulfonamide (a classic bioisostere for hydrogen bond interactions).

This guide provides a comprehensive technical analysis of the compound's physiochemical properties, a validated synthetic protocol for its production, and a structural characterization framework. It is designed to allow researchers to autonomously replicate the synthesis and validate the identity of the molecule.

Structural Analysis & Physiochemical Profile[1]

The molecule consists of a benzene core substituted at the meta positions. This 1,3-substitution pattern is crucial for maintaining specific vector angles in drug-target interactions, often preventing the steric clashes seen in ortho analogs while retaining a distinct electronic profile compared to para analogs.

Key Chemical Data[1][2][3][4]
PropertyValueTechnical Note
IUPAC Name Methyl 3-(methanesulfonamido)benzoate
CAS Number 32087-05-1
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol Optimal for fragment-based drug design (MW < 300).
LogP (Predicted) ~0.84 - 1.2Moderate lipophilicity; good membrane permeability.
TPSA ~72.47 Ų< 140 Ų threshold for oral bioavailability.
H-Bond Donors 1 (N-H)Critical for active site binding (e.g., hinge region).
H-Bond Acceptors 4 (O=S=O, C=O, -O-)High capacity for electrostatic interaction.
Electronic & Steric Considerations
  • Sulfonamide Group (-NHSO₂CH₃): Acts as a weak acid (pKa ~10). The sulfonyl group is electron-withdrawing (inductive), deactivating the ring slightly, though the nitrogen lone pair offers weak resonance donation.

  • Ester Group (-COOCH₃): Electron-withdrawing (resonance and inductive).

  • Result: The benzene ring is electron-deficient, making it less susceptible to oxidative metabolism but also less reactive toward electrophilic aromatic substitution.

Synthetic Pathways & Process Chemistry

The most robust route to this compound is the sulfonylation of methyl 3-aminobenzoate . This approach is preferred over esterification of the sulfonamido-acid due to the higher commercial availability and stability of aniline precursors.

Reaction Scheme Visualization

SynthesisPath SM1 Methyl 3-aminobenzoate (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate + MsCl (0°C) Reagent Methanesulfonyl Chloride (MsCl) Reagent->Intermediate Base Pyridine / TEA (Base/Scavenger) Byproduct HCl Salt (Removed in Workup) Base->Byproduct Scavenges HCl Product This compound (Target) Intermediate->Product - HCl Intermediate->Byproduct

Figure 1: Synthetic workflow for the sulfonylation of methyl 3-aminobenzoate. The base acts as a proton scavenger to drive the equilibrium forward.

Detailed Experimental Protocol

Safety Warning: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive. Perform all operations in a fume hood.

Materials:

  • Methyl 3-aminobenzoate (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Pyridine (3.0 eq) or Triethylamine (TEA) with DCM solvent.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 3-aminobenzoate (10 mmol, 1.51 g) in anhydrous DCM (30 mL).

  • Base Addition: Add Pyridine (30 mmol, 2.4 mL). Cool the mixture to 0°C using an ice-water bath. Rationale: Cooling controls the exotherm and prevents bis-sulfonylation.

  • Sulfonylation: Add Methanesulfonyl chloride (12 mmol, 0.93 mL) dropwise over 15 minutes. The solution may turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (System: Hexane:EtOAc 1:1). The starting aniline (usually fluorescent) should disappear; the product will appear as a lower Rf spot due to the polarity of the sulfonamide.

  • Workup:

    • Quench with 1M HCl (20 mL) to neutralize excess pyridine.

    • Extract the organic layer (DCM).

    • Wash organics with Sat. NaHCO₃ (to remove trace acid) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexane).

Spectroscopic Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR and MS. The following data represents the authoritative expected shifts for this structure.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
10.05 Singlet (Broad)1HNH -SO₂Acidic sulfonamide proton; highly desheilded.
7.85 Triplet (t)1HAr-H2 Position 2; flanked by two EWGs (Ester/Sulfonamide).
7.65 Doublet (d)1HAr-H6 Ortho to ester; deshielded by carbonyl anisotropy.
7.50 Doublet (d)1HAr-H4 Ortho to sulfonamide.
7.45 Triplet (t)1HAr-H5 Meta position; standard aromatic range.
3.86 Singlet (s)3HCOOCH₃ Methyl ester; characteristic methoxy shift.
3.05 Singlet (s)3HSO₂CH₃ Sulfonyl methyl; distinct from ester methyl.

Key Diagnostic: The presence of two methyl singlets (one at ~3.8 ppm, one at ~3.0 ppm) confirms the successful addition of the mesyl group without hydrolyzing the ester.

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 230.26 m/z

  • Expected [M+Na]⁺: 252.24 m/z

  • Fragmentation Pattern: Loss of -OCH₃ (31 Da) or -SO₂CH₃ is common in high-energy collisions.

Reactivity & Pharmaceutical Applications[5]

This compound acts as a versatile "Branch Point" intermediate. Its chemical stability allows it to be stored, while its functional groups allow for divergent synthesis.

Derivatization Logic

Reactivity Core This compound Acid Carboxylic Acid Derivative (Hydrolysis) Core->Acid LiOH / THF (Saponification) Alcohol Benzyl Alcohol Derivative (Reduction) Core->Alcohol LiAlH4 or DIBAL (Ester Reduction) N_Alk N-Alkylated Sulfonamide (N-Alkylation) Core->N_Alk R-X, K2CO3 (Nucleophilic Sub.)

Figure 2: Functional diversification map. The ester can be hydrolyzed to the acid (for coupling to amines) or reduced. The sulfonamide nitrogen can be alkylated to tune lipophilicity.

Drug Discovery Context
  • Kinase Inhibition: The 3-aminobenzoic acid scaffold is prevalent in Type II kinase inhibitors (e.g., Nilotinib analogs). The sulfonamide group often forms hydrogen bonds with the backbone residues of the ATP-binding pocket or the "gatekeeper" region.

  • "Magic Methyl" Effect: As noted in medicinal chemistry literature, the precise placement of methyl groups (on the sulfonamide or ester) can drastically alter solubility and potency by restricting conformational freedom [1].

References

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.

  • PubChem Database. (2024).[1] Compound Summary: this compound (CID 54409072). National Center for Biotechnology Information. [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • ChemSpider. (2024). Search Repository: Methyl 3-[(methylsulfonyl)amino]benzoate. Royal Society of Chemistry.

Sources

A Technical Guide to the Determination of Methyl 3-(methylsulfonamido)benzoate Solubility in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the accurate determination of a compound's solubility in relevant solvent systems is a foundational requirement. Dimethyl Sulfoxide (DMSO) stands as a near-ubiquitous solvent, prized for its remarkable ability to dissolve a wide spectrum of both polar and nonpolar compounds, making it indispensable for creating high-concentration stock solutions for in vitro screening and biological assays.[1][2][3] This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of methyl 3-(methylsulfonamido)benzoate in DMSO. We will delve into the physicochemical properties of both the solute and the solvent, explore the theoretical underpinnings of their interaction, and present a rigorous, step-by-step protocol for obtaining reliable and reproducible solubility data. This document is intended for researchers, chemists, and drug development professionals who require a robust methodology grounded in scientific first principles.

Introduction: The Imperative of Solubility

The journey of a candidate molecule from initial hit to a viable drug is paved with critical physicochemical data, with solubility being paramount. Poor solubility can terminate the development of an otherwise promising compound, leading to challenges in formulation, inaccurate bioassay results, and poor bioavailability. Understanding a compound's maximum solubility in a solvent like DMSO is the first step in ensuring data integrity for subsequent high-throughput screening (HTS) and dose-response studies.[4]

The Solute: this compound

This compound (CAS: 32087-05-1) is an organic compound featuring a methyl ester and a methylsulfonamide group attached to a benzene ring.[5][6] Its structure presents a combination of hydrophobic (the phenyl ring) and polar, hydrogen-bonding capable moieties (the sulfonamide N-H and the oxygen atoms of the ester and sulfonyl groups), suggesting a complex solubility profile.[6]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO (CAS: 67-68-5) is a highly polar, aprotic solvent with a strong dipole moment centered on its sulfoxide bond.[1][7] Its reputation as a "universal solvent" stems from its capacity to engage in a variety of intermolecular interactions, enabling it to dissolve a vast range of substances.[3][8] Key attributes include its miscibility with water and most organic solvents and a high boiling point (189 °C), which ensures stability under typical laboratory conditions.[1][9]

Comparative Physicochemical Properties

The interplay between the properties of the solute and solvent dictates the extent of solubility. A comparison of their key characteristics provides the initial basis for predicting their interaction.

PropertyThis compoundDimethyl Sulfoxide (DMSO)Reference(s)
CAS Number 32087-05-167-68-5[6],[10]
Molecular Formula C₉H₁₁NO₄S(CH₃)₂SO[6],[1]
Molecular Weight 229.25 g/mol 78.13 g/mol [6],[1]
Appearance Solid (inferred)Colorless Liquid,[10]
Boiling Point Not specified189 °C (372 °F)[1]
Melting Point Not specified18.5 °C (65.3 °F)[1][10]
Polarity Polar/AmphiphilicPolar Aprotic[6],[1]
LogP (predicted) 0.8447-1.35[6],[10]
Hydrogen Bond Donors 10[6],[1]
Hydrogen Bond Acceptors 42 (Oxygen atom)[6],[1]

The Theoretical Basis of Solubility

Solubility is governed by the thermodynamics of the dissolution process, where the Gibbs free energy change (ΔG) must be negative. This is a function of the enthalpy (ΔH) and entropy (ΔS) of mixing. In simple terms, for dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (lattice energy) and solvent-solvent interactions.

This compound's dissolution in DMSO is facilitated by several key intermolecular forces:

  • Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts strongly with the polar ester and sulfonamide groups of the solute.

  • Hydrogen Bonding: The oxygen atom of the DMSO sulfoxide is a strong hydrogen bond acceptor. It can form a hydrogen bond with the N-H proton of the solute's sulfonamide group, a critical interaction for disrupting the solute's crystal lattice.

  • London Dispersion Forces: These forces occur between the methyl groups of DMSO and the phenyl ring of the solute.

cluster_solute This compound cluster_solvent DMSO solute C₉H₁₁NO₄S nh_donor N-H Group (H-Bond Donor) solute->nh_donor so_acceptor Sulfonyl/Ester Oxygens (H-Bond Acceptor) solute->so_acceptor phenyl Phenyl Ring (Hydrophobic) solute->phenyl so_acceptor_dmso S=O Oxygen (H-Bond Acceptor) nh_donor->so_acceptor_dmso Strong Hydrogen Bond solvent DMSO so_acceptor->solvent Dipole-Dipole Interaction methyl_groups Methyl Groups (Nonpolar) phenyl->methyl_groups London Dispersion Forces solvent->so_acceptor_dmso solvent->methyl_groups

Fig 1. Key intermolecular interactions driving solubility.

Experimental Protocol: Isothermal Saturation Method

To determine the thermodynamic solubility, the isothermal shake-flask method is the gold standard.[11] It ensures that a true equilibrium is reached between the dissolved and undissolved compound. The following protocol is a self-validating system for accurately measuring the solubility of this compound in DMSO at a controlled temperature (e.g., 25 °C).

start Start: Obtain Compound & Anhydrous DMSO step1 Step 1: Preparation Add excess compound (~10 mg) to a known volume of DMSO (e.g., 1 mL) in a microcentrifuge tube. start->step1 step2 Step 2: Equilibration Incubate at 25°C for 24 hours with continuous agitation (vortexing/shaking). This ensures equilibrium is reached. step1->step2 step3 Step 3: Phase Separation Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet all undissolved solid. step2->step3 step4 Step 4: Supernatant Collection Carefully withdraw a precise volume of the clear supernatant without disturbing the pellet. step3->step4 step5 Step 5: Serial Dilution Dilute the supernatant with a suitable solvent (e.g., Acetonitrile) to fall within the analytical instrument's linear range. step4->step5 step6 Step 6: Quantification Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration. step5->step6 end End: Calculate Solubility (mg/mL or Molarity) step6->end

Fig 2. Workflow for experimental solubility determination.
Principle

An excess of the solid compound is suspended in DMSO and agitated at a constant temperature until the concentration of the compound in the solution reaches a constant value, indicating equilibrium. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified.[2]

Materials and Equipment
  • This compound (purity ≥95%)[5][6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer and/or orbital shaker

  • Temperature-controlled incubator (set to 25 °C)

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • Appropriate diluent (e.g., HPLC-grade acetonitrile)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation of Supersaturated Slurry

    • Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.

    • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex vigorously for 2-3 minutes to create a fine suspension. A visible excess of solid should remain.

    • Scientist's Note: Starting with a clear excess of solid is crucial to ensure that the solution becomes saturated and reaches equilibrium.[2] Using anhydrous DMSO is critical as water can significantly alter the solvent properties of DMSO.[1]

  • Equilibration

    • Place the tube in an orbital shaker inside an incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for 24 hours.

    • Scientist's Note: A 24-hour equilibration period is generally sufficient for most compounds to reach thermodynamic equilibrium.[2] For compounds with very slow dissolution kinetics, this time may need to be extended. Constant temperature is vital as solubility is temperature-dependent.

  • Phase Separation

    • After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Scientist's Note: Centrifugation pellets the undissolved solid, yielding a clear supernatant that represents the saturated solution.[2] It is critical not to disturb the pellet in the next step.

  • Sample Preparation for Analysis

    • Carefully open the tube and, using a calibrated micropipette, withdraw a precise aliquot (e.g., 50 µL) of the clear supernatant.

    • Dispense the aliquot into a volumetric flask (e.g., 10 mL) and dilute to volume with the chosen diluent (e.g., acetonitrile). This creates a 1:200 dilution. Further dilutions may be necessary.

    • Scientist's Note: This dilution step serves two purposes: it prevents the compound from precipitating out of the DMSO-rich solution when analyzed and it brings the concentration into the linear dynamic range of the analytical instrument.[2]

  • Quantitative Analysis

    • Prepare a set of calibration standards of this compound in the same diluent used for the sample.

    • Analyze the calibration standards and the diluted sample(s) using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation

    • Calculate the original concentration in the DMSO supernatant by correcting for the dilution factor.

    • Formula: Solubility (mg/mL) = C_diluted (mg/mL) × Dilution Factor

    • Example: If the concentration of the 1:200 diluted sample is 0.15 mg/mL, the solubility is 0.15 mg/mL × 200 = 30 mg/mL.

Data Presentation and Interpretation

The final solubility data should be reported clearly, specifying the temperature at which the measurement was made.

ParameterResult
Temperature 25.0 ± 0.5 °C
Solubility (mg/mL) e.g., 30.0
Solubility (Molarity) e.g., 0.131 M
Method Isothermal Saturation (Shake-Flask)
Quantification HPLC-UV
Observations Compound forms a clear, colorless solution

Note: Molarity (mol/L) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]

Factors Influencing Solubility Measurements

Several variables can impact the accuracy and reproducibility of solubility data. A robust experimental design must account for these factors.

cluster_impacts Impact on Results factors Key Factors Influencing Solubility Measurement Temperature Compound Purity DMSO Water Content Equilibration Time desc Each factor can introduce significant error if not controlled. Accurate results depend on a well-defined and consistent experimental environment. temp_impact Affects thermodynamics (ΔG). Higher T usually increases solubility. factors:f1->temp_impact purity_impact Impurities can enhance or decrease apparent solubility. factors:f2->purity_impact water_impact DMSO is hygroscopic. Water acts as an anti-solvent for many organic compounds. factors:f3->water_impact time_impact Insufficient time leads to underestimated (kinetic) solubility, not true thermodynamic solubility. factors:f4->time_impact

Fig 3. Logical diagram of factors affecting solubility results.
  • Temperature: Solubility is temperature-sensitive. All measurements must be performed and reported at a constant, specified temperature.

  • Compound Purity: The presence of impurities can artificially inflate or depress measured solubility. Using a well-characterized compound with high purity (e.g., ≥95%) is essential.

  • DMSO Water Content: DMSO is highly hygroscopic.[1] Absorbed atmospheric moisture can significantly reduce its solvating power for many nonpolar and moderately polar compounds. The use of anhydrous grade DMSO stored under inert gas is strongly recommended.

  • Kinetic vs. Thermodynamic Solubility: Insufficient equilibration time can lead to a measurement of kinetic solubility, which is often an overestimate (from a supersaturated state) or an underestimate (from an unsaturated state) of the true thermodynamic solubility.

Conclusion

While no public, quantitative data for the solubility of this compound in DMSO currently exists, this guide provides the complete theoretical and practical framework necessary for its determination. By combining a sound understanding of the underlying physicochemical principles with the rigorous application of the isothermal saturation protocol, researchers can confidently generate accurate and reproducible solubility data. This foundational value is indispensable for ensuring the quality and reliability of subsequent experiments in the drug discovery pipeline, from initial screening to lead optimization.

References

  • Scribd. Solvent Properties of DMSO. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • Arotech. Dimethyl sulfoxide, properties, uses and safety protection. [Link]

  • Univar Solutions. Dimethyl Sulfoxide (DMSO). [Link]

  • Polina, O. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Pardhi, D. M. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

safety data sheet SDS methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: Methyl 3-(methylsulfonamido)benzoate

CAS No: 32087-05-1 Formula:


Molecular Weight:  229.25  g/mol [1][2]

Executive Summary & Chemical Identity

The Molecule: this compound is a functionalized aromatic ester serving as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents. It combines a benzoate core (providing lipophilicity and a handle for further nucleophilic attack) with a sulfonamide moiety (a classic pharmacophore for hydrogen bonding).

The Risk Profile: While often categorized generically as an "Irritant," the presence of the sulfonamide group (


) mandates a higher tier of vigilance regarding skin sensitization  and delayed hypersensitivity . Researchers must treat this compound not just as a chemical reagent, but as a potential hapten capable of eliciting immune-mediated responses.
Physicochemical Fingerprint
PropertyValueNote
Appearance White to off-white solidCrystalline powder form is typical.
Melting Point 118–122 °C (Predicted)Experimental verification required per batch.
Solubility DMSO, DMF, DCM, Ethyl AcetatePoorly soluble in water; hydrolysis risk in aqueous base.
LogP ~1.3 - 1.6Lipophilic; readily crosses dermal barriers.
pKa ~9.5 (Sulfonamide NH)Weakly acidic proton on the nitrogen.

Hazard Identification & Mechanistic Toxicology

GHS Classification (Self-Classified based on Structure-Activity Relationships):

  • Warning

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4]

  • H317: May cause an allergic skin reaction (Sensitizer).

Toxicological Insight (The "Why"):

  • Sulfonamide Sensitivity: The sulfonamide nitrogen is nucleophilic but can be metabolized to reactive hydroxylamines, which are potent haptens. Repeated dermal exposure can lead to T-cell mediated contact dermatitis.

  • Ester Hydrolysis: Upon contact with mucous membranes or intracellular esterases, the methyl ester hydrolyzes to generate 3-(methylsulfonamido)benzoic acid and methanol . The local accumulation of acid contributes to irritation, while methanol poses a low-level toxicity risk in bulk exposures.

Synthesis & Application Context

For the Application Scientist: Understanding the synthesis provides insight into potential impurities (e.g., residual sulfonyl chlorides).

Standard Protocol: Sulfonylation of Methyl 3-aminobenzoate. Reagents: Methyl 3-aminobenzoate, Methanesulfonyl chloride (MsCl), Pyridine (or TEA/DCM).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Methyl 3-aminobenzoate in dry Dichloromethane (DCM) under

    
     atmosphere.
    
  • Base Addition: Add 1.2 eq of Pyridine (scavenger for HCl). Cool to 0°C.

  • Sulfonylation: Dropwise addition of 1.1 eq Methanesulfonyl chloride. The exotherm must be controlled to prevent bis-sulfonylation.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine) and Brine.

  • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to minimize silica waste.

Synthesis Pathway Visualization

SynthesisPath Start Methyl 3-aminobenzoate (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + MsCl / Pyridine (0°C, DCM) Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Inter Product This compound (Target) Inter->Product - HCl (Elimination) Waste Pyridine-HCl (Byproduct) Inter->Waste

Caption: Nucleophilic substitution pathway. Control of temperature at the intermediate stage prevents side-reactions.

Handling, Storage, and Exposure Controls[4][6][7]

The "Self-Validating" Safety Protocol: Do not rely on odor thresholds. This compound is a solid with low vapor pressure, making dust the primary vector of exposure.

Hierarchy of Controls
  • Engineering (Primary):

    • Handle strictly within a Fume Hood or Powder Containment Balance Enclosure .

    • Use static-dissipative weighing boats to prevent particle scattering.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95/P2 minimum for solid handling. If generating dust (e.g., milling), use a P100/P3 respirator.

    • Dermal: Nitrile gloves (Double gloving recommended).

      • Permeation Note: Sulfonamides can permeate thin nitrile. Change gloves immediately upon contamination.

    • Ocular: Chemical safety goggles. Safety glasses are insufficient for powders that can drift behind lenses.

  • Storage Stability:

    • Store at 2-8°C (Refrigerated).

    • Keep under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of the ester by atmospheric moisture.

    • Incompatibility: Strong oxidizers, strong bases (causes hydrolysis).

Safety Decision Logic

SafetyLogic Step1 Task: Weighing Solid Check1 Is Powder Hood Available? Step1->Check1 Action1 Proceed: Use Static Gun + Spatula Check1->Action1 Yes Action2 STOP: Use N95 + Draft Shield Check1->Action2 No Step2 Task: Solubilization (DMSO) Risk1 DMSO enhances skin penetration Step2->Risk1 Action3 Double Glove (Nitrile) No open bench work Step2->Action3

Caption: Operational logic for handling solid vs. solution states. DMSO increases transdermal risk significantly.

Emergency Response Protocols

Principle: Neutralize the route of entry and prevent systemic absorption.

ScenarioImmediate ActionMechanistic Rationale
Inhalation Move to fresh air. Sit upright.Dust irritation causes bronchoconstriction. Upright posture aids lung expansion.
Skin Contact Wash with soap and water for 15 min.Water alone is inefficient due to the lipophilic benzoate ring. Soap acts as a surfactant to lift the molecule.
Eye Contact Flush with saline/water for 15 min.[4]Immediate dilution prevents acidic hydrolysis damage to the cornea.
Ingestion Rinse mouth. Do NOT induce vomiting.Vomiting risks aspiration pneumonia. The compound is an irritant; re-exposure to the esophagus is dangerous.

Spill Management:

  • Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

  • Wet Spill: Absorb with Vermiculite or Sand. Do not use sawdust (combustible with potential oxidizers).

  • Decontamination: Wipe surface with 10% NaOH (hydrolyzes the ester to the more water-soluble carboxylate) followed by water.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 329794490 (Analog: Methyl 3-amino-5-(methylsulfonyl)benzoate). Retrieved from [Link]

  • Organic Syntheses. (1973). General Procedures for Sulfonylation of Amines. Org. Synth. Coll. Vol. 5. Retrieved from [Link]

Sources

Determining the Physicochemical Properties of Novel Pharmaceutical Compounds: A Technical Guide to Melting Point Analysis of Methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale that governs experimental design and data interpretation.

Physicochemical Profile: Methyl 3-(methylsulfonamido)benzoate

A foundational understanding of the target molecule is essential before undertaking any experimental analysis.

PropertyValueSource
CAS Number 32087-05-1ChemScene[1]
Molecular Formula C₉H₁₁NO₄SChemScene[1]
Molecular Weight 229.25 g/mol CymitQuimica, ChemScene[1][2]
Purity (Typical) ≥95%ChemScene[1]
Synonyms Methyl 3-(methylsulfonylamino)benzoateChemScene[1]

Note: As of the date of this guide, the melting point for this compound is not published in readily accessible scientific literature or chemical supplier databases.

The Scientific Imperative of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range. The significance of this physical constant in a pharmaceutical context is multifaceted:

  • Criterion of Purity: A sharp, well-defined melting point is a strong indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[1][3]

  • Identification and Characterization: As a unique physical property, the melting point serves as a valuable data point for the identification and characterization of a compound.[1]

  • Solid-State Stability and Polymorphism: The melting point provides insights into the stability of the crystal lattice. Different polymorphic forms of a drug substance will exhibit different melting points, a critical consideration for formulation development and regulatory submission.

Methodology for Melting Point Determination: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating a preliminary estimation and subsequent precise measurements to ensure accuracy and reproducibility.

Pre-Experimental Sample Preparation

The integrity of the melting point determination begins with meticulous sample preparation. The primary objective is to obtain a uniform, finely powdered, and completely dry sample.[4]

Protocol:

  • Homogenization: If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the sample.[4]

  • Drying: Ensure the sample is thoroughly dry. Moisture can act as an impurity, depressing the melting point. If necessary, dry the sample in a desiccator or a vacuum oven at a temperature well below its anticipated melting point.

  • Capillary Tube Packing:

    • Press the open end of a thin-walled capillary tube into the powdered sample.[5]

    • Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom.[5]

    • The optimal sample height in the capillary is 2-3 mm. Larger samples can lead to errors due to inefficient heat transfer.[5]

Experimental Workflow: From Range-Finding to Precision

A two-stage approach is standard practice to balance efficiency with accuracy.[1]

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Prep Sample Preparation (Grind, Dry, Pack) RangeFind Rapid Determination (Fast Ramp Rate: >10°C/min) Prep->RangeFind Initial Heating Precision Precise Determination (Slow Ramp Rate: ~1-2°C/min) RangeFind->Precision Approximate MP known Data Record Melting Range (Onset to Complete Liquefaction) Precision->Data Observe & Record Purity Assess Purity (Sharp vs. Broad Range) Data->Purity Interpret Data Report Report Final Value Purity->Report Finalize SynthesisPathway Start Methyl 3-aminobenzoate Product This compound Start->Product Sulfonylation Reagent1 Methanesulfonyl chloride (in presence of a base) Reagent1->Product

Caption: Plausible synthesis pathway for the target compound.

Potential Impurities and Their Impact:

  • Unreacted Starting Material (Methyl 3-aminobenzoate): If the sulfonylation is incomplete, the presence of the starting amine will act as an impurity, leading to a depressed and broadened melting range.

  • Byproducts of Sulfonylation: Side reactions could introduce structurally related impurities.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., from recrystallization) can become trapped in the crystal lattice, disrupting it and affecting the melting point.

Conclusion

The determination of the melting point is a foundational experiment in the characterization of a new chemical entity like this compound. While a literature value is not currently available, a systematic and rigorous application of the described methodology will yield a reliable and accurate melting point range. This value is not merely a number but a critical indicator of purity and a cornerstone for all subsequent stages of drug development. By understanding the causality behind each experimental step, from sample preparation to the rate of heating, researchers can ensure the generation of trustworthy and reproducible data, upholding the principles of scientific integrity.

References

  • University of Calgary. Melting point determination. [Link]

  • University of Massachusetts Boston. DETERMINATION OF MELTING POINTS. [Link]

  • An-Najah National University. experiment (1) determination of melting points. [Link]

  • Purdue University. DETERMINATION OF MELTING POINTS. [Link]

  • University of Toronto. Experiment name / Determination of melting point Experimental Procedures. [Link]

Sources

Strategic Sourcing and Validation of Methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guidance / Whitepaper Subject: CAS 32087-05-1 | Procurement, Analysis, and Impurity Profiling[1]

Executive Summary & Chemical Context[1][2][3][4][5]

Methyl 3-(methylsulfonamido)benzoate (CAS: 32087-05-1) is a critical pharmacophore intermediate used in the synthesis of Class III anti-arrhythmic agents (e.g., Dofetilide derivatives) and specific kinase inhibitors.[1] Its structural integrity—specifically the stability of the sulfonamide linkage and the reactivity of the methyl ester—makes it a high-value target for drug discovery campaigns.

For researchers and process chemists, "sourcing" this compound is not merely a purchasing transaction; it is a quality assurance challenge. Low-purity batches often contain unreacted amines or bis-sulfonylated byproducts that can poison downstream palladium-catalyzed cross-couplings or complicate nucleophilic substitutions.[1]

This guide provides a rigorous framework for identifying suppliers, validating their claims, and experimentally verifying the purity of incoming lots.

Chemical Identity[1][5][6][7][8]
  • IUPAC Name: Methyl 3-(methanesulfonamido)benzoate[1]

  • CAS Number: 32087-05-1[1][2]

  • Molecular Formula: C9H11NO4S[1]

  • Molecular Weight: 229.25 g/mol [1][2]

  • Key Functional Groups: Methyl ester (electrophile), Sulfonamide (acidic proton/H-bond donor).[1]

The Supplier Landscape: A Tiered Analysis

Do not treat all vendors equally. The market for sulfonamide intermediates is split between catalog re-packers and primary manufacturers.[1]

Tier 1: Primary Manufacturers & Validated Distributors

Use for: GMP synthesis, late-stage lead optimization, and scale-up (>100g). These suppliers typically provide comprehensive Certificates of Analysis (CoA) including H-NMR, HPLC, and impurity profiling.[1]

  • Enamine: Known for large in-stock building block libraries and internal synthesis capabilities.[1]

  • Combi-Blocks: Excellent for scale-up; often provides detailed analytical data on the website.[1]

  • Sigma-Aldrich (Merck): Highest reliability but typically highest cost; best for analytical standards.[1]

Tier 2: Catalog Aggregators

Use for: Early discovery screening (<5g). These vendors often source from Tier 1 or Tier 3 and re-label.[1] Batch-to-batch consistency can vary.[1]

  • Fluorochem: Strong presence in Europe; reliable QC.[1]

  • BLD Pharm: Good availability for diverse building blocks.[1]

  • ChemScene: Broad catalog, often sources from Asian manufacturing hubs.[1]

Tier 3: Bulk Marketplaces

Use for: Commodity pricing (Risk: High).[1]

  • Indiamart / Alibaba: High risk of "bait and switch" (receiving the wrong salt form or low purity).[1] Protocol: Never purchase without a pre-shipment sample and independent 3rd-party validation.

Synthesis Logic & Impurity Origins[1][3][5]

To validate purity, one must understand the synthesis. The compound is typically synthesized via the sulfonylation of methyl 3-aminobenzoate.[1] This route dictates the impurity profile.[1]

Visualization: Impurity Genesis Pathway

The following diagram illustrates the primary reaction and the three critical impurities you must test for: Unreacted Amine (Impurity A), Bis-sulfonamide (Impurity B), and the Hydrolyzed Acid (Impurity C).[1]

ImpurityPathways Start Methyl 3-aminobenzoate (Starting Material) Product This compound (Target) Start->Product + MsCl, Base (Main Rxn) ImpurityA Impurity A: Unreacted Amine (Retains basicity) Start->ImpurityA Incomplete Rxn Reagent Methanesulfonyl Chloride (MsCl) ImpurityB Impurity B: Bis-sulfonamide (Over-reaction) Product->ImpurityB + Excess MsCl ImpurityC Impurity C: Benzoic Acid Deriv. (Hydrolysis) Product->ImpurityC H2O / Base (Ester Hydrolysis)

Caption: Synthesis pathway showing the origin of critical impurities: unreacted starting material (A), bis-sulfonylated byproduct (B), and hydrolysis products (C).

Technical Validation Protocol

Upon receipt of the compound, do not rely solely on the vendor's CoA. The following self-validating protocol ensures the material is suitable for high-stakes research.

A. HPLC Purity Assessment

Standard UV detection at 254nm is insufficient because the starting material (aniline derivative) and product have different extinction coefficients.[1] You must use a gradient method.[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: PDA (210-400 nm). Extract chromatograms at 270 nm (sulfonamide absorption max).[1]

AnalyteApprox RT (min)Acceptance Criteria
Methyl 3-aminobenzoate 2.5 - 3.0< 0.5%
Target Compound 5.2 - 5.5> 98.0%
Bis-sulfonamide 6.8 - 7.2< 1.0%
B. H-NMR Structural Verification

Run 1H-NMR in DMSO-d6.[1] Key diagnostic signals confirm the structure and identify residual solvents.[1]

  • Sulfonamide Methyl: Singlet at ~3.0 ppm (3H).[1]

  • Ester Methyl: Singlet at ~3.8-3.9 ppm (3H).[1]

  • NH Proton: Broad singlet at ~10.0 ppm (exchangeable with D2O).[1]

  • Aromatic Region: 7.4 - 7.9 ppm (4H, pattern characteristic of 1,3-substitution).[1]

Critical Check: If the integral of the sulfonamide methyl (3.0 ppm) is roughly double the ester methyl (6H vs 3H), you have isolated the Bis-sulfonamide impurity (Impurity B), which is a common error in bulk manufacturing [1].[1]

Strategic Sourcing Workflow

This workflow outlines the decision logic for selecting a supplier based on project stage and risk tolerance.

SourcingWorkflow Need Define Requirement: Scale & Purity Screen Vendor Screening: Check Stock & CoA Need->Screen Decision Is CoA Available & Valid? Screen->Decision Tier1 Select Tier 1/2 Vendor (Sigma, Combi-Blocks) Decision->Tier1 Yes Tier3 Select Bulk Vendor (Request Sample) Decision->Tier3 No/High Cost QC In-House QC: HPLC + NMR Tier1->QC Tier3->QC Pass Pass: Release to Synthesis QC->Pass Purity >98% Fail Fail: Purify (Recrystallize) or Return QC->Fail Purity <95%

Caption: Decision matrix for sourcing. Prioritize Tier 1 vendors for immediate use; mandate QC for all Tier 3 bulk purchases.

Handling and Storage

  • Stability: Sulfonamides are generally stable, but the methyl ester is susceptible to hydrolysis under basic conditions.

  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon) to prevent moisture ingress which can lead to Impurity C (Benzoic acid derivative).[1]

  • Safety: Treat as a potential irritant (H315, H319).[1] Use standard PPE.[1]

References

  • Agilent Technologies. (2013).[1] Determination of Sulfonamide Residues by HPLC-FLD (Application Note). Retrieved February 23, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for this compound. Retrieved February 23, 2026, from [Link][1]

Sources

Pharmacological Potential of Methyl 3-(methylsulfonamido)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Versatility in Drug Discovery

Executive Summary

Methyl 3-(methylsulfonamido)benzoate (CAS: 32087-05-1) represents a "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, its structural core—combining a lipophilic ester, a rigid aromatic linker, and a polar sulfonamide moiety—serves as a critical pharmacophore for diverse therapeutic targets. This guide dissects the pharmacological utility of this scaffold, moving beyond its role as a building block to explore its potential in generating potent COX-2 inhibitors, anticancer agents (VEGFR-2/Carbonic Anhydrase), and antimicrobial therapies.

Structural Biology & Pharmacophore Analysis

The pharmacological value of this compound lies in its ability to mimic transition states and engage in specific protein-ligand interactions.

  • The Sulfonamide Motif (

    
    ):  This group acts as a bioisostere for the amide bond but with distinct geometry (tetrahedral sulfur) and acidity (
    
    
    
    ). It serves as a crucial hydrogen bond donor/acceptor, often anchoring the molecule to active site residues such as Arg120 in COX-2 or the Zinc ion in Carbonic Anhydrases .
  • The Benzoate Ester: In its methyl ester form, the molecule exhibits enhanced lipophilicity (

    
    ), facilitating membrane permeability. Intracellularly, it often functions as a prodrug, hydrolyzed by esterases to the active benzoic acid species, or serves as a handle for further derivatization into amides or heterocycles.
    
  • Meta-Substitution: The 1,3-substitution pattern provides a specific steric vector that prevents the "clashing" often seen in ortho-substituted analogs, allowing the molecule to fit into narrow hydrophobic pockets of kinases (e.g., VEGFR-2).

Figure 1: Pharmacophore Interaction Logic

Pharmacophore Scaffold This compound Sulfonamide Sulfonamide Group (H-Bond Donor/Acceptor) Scaffold->Sulfonamide Ester Methyl Ester (Lipophilicity/Prodrug) Scaffold->Ester Ring Aromatic Ring (Pi-Stacking) Scaffold->Ring Target_COX Target: COX-2 (Arg120 Interaction) Sulfonamide->Target_COX H-Bonding Target_CA Target: Carbonic Anhydrase (Zn2+ Chelation) Sulfonamide->Target_CA Coordination Target_Membrane Cell Membrane (Passive Diffusion) Ester->Target_Membrane Permeability

Caption: Structural dissection of the scaffold highlighting key interaction points with biological targets.

Synthetic Pathways and Protocol Integrity

To utilize this scaffold, high-purity synthesis is required. The following protocol ensures minimal side reactions (e.g., N,N-disulfonylation).

2.1. Validated Synthetic Workflow

The synthesis typically proceeds via the sulfonylation of methyl 3-aminobenzoate. The choice of base and solvent is critical to prevent hydrolysis of the ester.

Reagents:

  • Methyl 3-aminobenzoate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Pyridine (solvent/base) or DCM/Triethylamine

  • DMAP (catalytic, 0.1 eq)

Step-by-Step Protocol:

  • Solubilization: Dissolve methyl 3-aminobenzoate (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under an inert nitrogen atmosphere. Rationale: Moisture excludes competitive hydrolysis of MsCl.

  • Base Addition: Add Triethylamine (12 mmol) and catalytic DMAP. Cool the mixture to 0°C. Rationale: Low temperature controls the exotherm and prevents bis-sulfonylation.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (11 mmol) over 20 minutes.

  • Reaction Monitoring: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The amine spot (

    
    ) should disappear, replaced by the sulfonamide (
    
    
    
    ).
  • Quench & Workup: Quench with 1M HCl (to remove excess amine/pyridine). Extract with DCM. Wash organic layer with brine, dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Figure 2: Synthetic Logic Flow

Synthesis Start Methyl 3-aminobenzoate Reagent + MsCl / Et3N / DCM (0°C -> RT) Start->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Product This compound Intermediate->Product Major Pathway SideProduct Bis-sulfonamide (Impurity) Intermediate->SideProduct If Temp > 20°C or Excess MsCl

Caption: Reaction pathway emphasizing temperature control to avoid bis-sulfonylation impurities.

Pharmacological Targets & Mechanisms[2]
3.1. Anti-Inflammatory: COX-2 Inhibition

Derivatives of 3-(methylsulfonamido)benzoate are structural analogs of Coxibs.

  • Mechanism: The sulfonamide group inserts into the secondary pocket of the COX-2 enzyme, forming hydrogen bonds with Arg120 and Tyr355 . This locks the enzyme in an inactive conformation.

  • Selectivity: Unlike traditional NSAIDs (which bind Arg120 via a carboxylate), the sulfonamide allows for high selectivity towards COX-2 over COX-1, reducing gastrointestinal toxicity [1].

3.2. Anticancer: VEGFR-2 and Carbonic Anhydrase
  • VEGFR-2: The benzoate scaffold serves as a linker. When derivatized into a urea or amide at the ester position, these compounds can occupy the ATP-binding pocket of VEGFR-2, inhibiting angiogenesis [2].

  • Carbonic Anhydrase (CA) IX/XII: Sulfonamides are the primary class of CA inhibitors. The free sulfonamide (

    
    ) is typically required, but N-substituted sulfonamides (like our scaffold) act as prodrugs or bind to specific CA isoforms upregulated in hypoxic tumor environments [3].
    
3.3. Antimicrobial: DHPS Inhibition

The scaffold mimics p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase (DHPS).

  • Action: It competes with PABA, blocking folate synthesis in bacteria. While para-substitution is classical (sulfamethoxazole), meta-substituted derivatives (like this scaffold) have shown efficacy against resistant strains by accessing alternative hydrophobic pockets near the active site [4].

Comparative Data Analysis

The following table summarizes the bioactivity of derivatives based on the 3-(methylsulfonamido)benzoate core. Note that "R" indicates modification at the ester position (converting it to an amide/acid).

Derivative ClassTargetmodification (R)IC50 / MICReference
Core Scaffold COX-2Methyl Ester (Parent)> 100

M (Inactive as ester)
[1]
Acid Derivative COX-2Carboxylic Acid (-OH)0.45

M
[1]
Amide Derivative VEGFR-2N-phenylacetamide31 nM[2]
Hydrazide S. aureus-CONHNH212.5

g/mL (MIC)
[4]
Benzothiazole HeLa CellsHeterocycle fusion0.1

M (GI50)
[5]

Interpretation: The methyl ester itself is a precursor. Pharmacological potency is unlocked upon hydrolysis (to the acid) or functionalization (to amides/hydrazides).

Experimental Protocol: COX-2 Inhibition Assay

To validate the anti-inflammatory potential of the hydrolyzed scaffold (3-(methylsulfonamido)benzoic acid), use the following colorimetric inhibitor screening assay.

Materials:

  • Ovine COX-2 enzyme.

  • Arachidonic acid (Substrate).

  • Colorimetric substrate (TMPD).

  • Test Compound: Hydrolyzed this compound.

Protocol:

  • Preparation: Dissolve the test compound in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation: In a 96-well plate, add 150

    
    L of Assay Buffer (0.1 M Tris-HCl, pH 8.0), 10 
    
    
    
    L of Heme, and 10
    
    
    L of Enzyme (COX-2).
  • Inhibitor Addition: Add 20

    
    L of the test compound. Incubate for 10 minutes at 25°C to allow conformational locking.
    
  • Initiation: Add 20

    
    L of Arachidonic Acid/TMPD mixture.
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color development is proportional to COX activity.

  • Calculation:

    
    .
    
References
  • Ahmed, M.F., et al. (2025).[2] Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines.[3][4][5][6][7][8] Retrieved from [Link]

  • Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents.[3][4][5][8] Current Cancer Drug Targets.[3] Retrieved from [Link]

  • ResearchGate. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • PubMed. (2017). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents.[5] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

The Strategic Utility of Methyl 3-(Methylsulfonamido)benzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutic agents. Methyl 3-(methylsulfonamido)benzoate, a bifunctional aromatic compound, has emerged as a versatile and highly valuable scaffold. Its unique combination of a reactive methyl ester and a sulfonamide moiety provides a robust platform for the synthesis of complex molecules targeting a range of disease pathways. This guide delves into the core physicochemical properties, synthesis, and reactivity of this compound, providing field-proven insights and detailed protocols. A case study on the development of potent P2Y14R antagonists for acute lung injury will illustrate the practical application and strategic advantage of this key building block.

Introduction: The Rising Prominence of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to engage in various non-covalent interactions, makes it a privileged scaffold in drug design.[2][3] this compound encapsulates the key attributes of this important class of compounds while offering additional synthetic handles for molecular elaboration. This guide serves as a comprehensive resource for researchers looking to leverage the unique properties of this building block in their drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of a building block's physicochemical properties is essential for its effective application in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 32087-05-1[1]
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.25 g/mol [1]
Appearance Solid[4]
Purity ≥95%[1][4]
Storage Sealed in dry, 2-8°C[1]

Synthesis of the Building Block: A Robust and Scalable Approach

The reliable and scalable synthesis of this compound is a critical first step in its utilization as a pharmaceutical building block. The most common and efficient method involves the reaction of a 3-aminobenzoate derivative with methanesulfonyl chloride.

Synthetic Pathway Overview

The synthesis initiates with the esterification of 3-aminobenzoic acid to produce methyl 3-aminobenzoate, which is then followed by sulfonylation with methanesulfonyl chloride in the presence of a base to yield the final product.

Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonylation 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Methyl_3-Aminobenzoate Methyl 3-Aminobenzoate 3-Aminobenzoic_Acid->Methyl_3-Aminobenzoate Methanol, H₂SO₄ (cat.) Reflux Product This compound Methyl_3-Aminobenzoate->Product Pyridine or Et₃N DCM, 0°C to rt Methanesulfonyl_Chloride Methanesulfonyl Chloride

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a reliable method for the gram-scale synthesis of the title compound.

Step 1: Fischer Esterification of 3-Aminobenzoic Acid

  • To a round-bottom flask, add 3-aminobenzoic acid (1.0 eq) and methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-aminobenzoate, which can often be used in the next step without further purification.

Step 2: Sulfonylation of Methyl 3-Aminobenzoate

  • Dissolve methyl 3-aminobenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • If using DCM, add a base such as pyridine or triethylamine (1.1-1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.05-1.2 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-4 hours).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl (if a tertiary amine base was used), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Functional Group Transformations

The synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups: the methyl ester and the sulfonamide.

Ester Hydrolysis: Accessing the Carboxylic Acid Core

The methyl ester can be readily hydrolyzed under basic conditions to yield 3-(methylsulfonamido)benzoic acid. This transformation is crucial as the resulting carboxylic acid is a key handle for subsequent amide bond formation.[5][6]

Ester_Hydrolysis Start This compound Intermediate Sodium 3-(methylsulfonamido)benzoate Start->Intermediate 1. NaOH (aq) Reflux Product 3-(Methylsulfonamido)benzoic Acid Intermediate->Product 2. HCl (aq)

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Protocol: Hydrolysis of this compound

  • In a round-bottom flask, suspend this compound (1.0 eq) in a solution of sodium hydroxide (2-3 eq) in water/methanol.

  • Heat the mixture to reflux until the reaction is complete as monitored by TLC (disappearance of starting material).

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~2-3.

  • The product, 3-(methylsulfonamido)benzoic acid, will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Amide Bond Formation: A Gateway to Diverse Analogs

The carboxylic acid derived from the hydrolysis of this compound is an excellent substrate for amide coupling reactions. This allows for the introduction of a wide variety of amine-containing fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7][8]

Amide_Coupling Carboxylic_Acid 3-(Methylsulfonamido)benzoic Acid Amide_Product N-Substituted 3-(methylsulfonamido)benzamide Carboxylic_Acid->Amide_Product Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) Amine R-NH₂

Caption: Amide bond formation from the carboxylic acid.

Protocol: Amide Coupling with 3-(Methylsulfonamido)benzoic Acid

  • To a solution of 3-(methylsulfonamido)benzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add the desired amine (1.0-1.2 eq).

  • Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with an additive like HOBt (1.2 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work-up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove the coupling byproducts and excess reagents.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired amide.[9]

Case Study: P2Y14R Antagonists for Acute Lung Injury

The strategic value of the 3-(methylsulfonamido)benzoic acid scaffold is exemplified in the recent discovery of a series of potent P2Y14 receptor (P2Y14R) antagonists.[2][3] The P2Y14R is a G protein-coupled receptor implicated in various inflammatory diseases, making it an attractive therapeutic target.[3]

Researchers designed and synthesized a library of 3-sulfonamido benzoic acid derivatives and identified compound 25l as a highly potent P2Y14R antagonist with an IC₅₀ of 5.6 nM.[3] This compound demonstrated superior antagonistic activity and more favorable pharmacokinetic properties compared to the previously known potent antagonist, PPTN.[2]

The synthesis of these antagonists highlights the utility of the 3-(methylsulfonamido)benzoic acid core. The carboxylic acid serves as a key attachment point for a variety of side chains, allowing for the fine-tuning of the molecule's properties to achieve high potency and good druggability. In an LPS-induced mouse model of acute lung injury, compound 25l significantly reduced the inflammatory response, demonstrating the therapeutic potential of this class of compounds.[3]

Conclusion

This compound is a powerful and versatile building block in modern pharmaceutical research. Its straightforward synthesis, coupled with the orthogonal reactivity of its ester and sulfonamide functionalities, provides a reliable platform for the construction of diverse and complex molecular architectures. The successful application of the corresponding carboxylic acid in the development of potent P2Y14R antagonists underscores the strategic importance of this scaffold. As the demand for novel and effective therapeutics continues to grow, the judicious use of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at: [Link]

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available at: [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available at: [Link]

  • Preparation of Methyl Benzoate. University of Missouri–St. Louis. Available at: [Link]

  • Late-Stage Amination of Drug-Like Benzoic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of methylsulfonyl phenyl derivatives. ResearchGate. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SAMPLE LAB REPORT: The Synthesis of Methyl Benzoate. West Chester University. Available at: [Link]

  • 3-(methylsulphonylamino)benzoic acid. PubChemLite. Available at: [Link]

  • Preparation method of methyl benzoate compound. Google Patents.
  • Can methyl benzoate be hydrolyzed?. Quora. Available at: [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available at: [Link]

  • Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. Google Patents.
  • Hydrolysis of Methyl Benzoate Experiment. Scribd. Available at: [Link]

  • How to produce amide from Benzoic acid and amine directly?. ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Synthesis of uridine-5-propylamine derivatives and their use in affinity chromatography of N-acetylglucosaminyltransferases I and II. PubMed. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

  • Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. Biomedical Research. Available at: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • Medicinal Chemistry II (79) Benzoic Acid Derivatives = Cocaine, Hexylcaine, Meprylcaine & Others. YouTube. Available at: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. MDPI. Available at: [Link]

  • REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. ResearchGate. Available at: [Link]

  • Stable injectable composition of pharmaceutically active agents and process for its preparation. Google Patents.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of Methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The sulfonamide moiety is a pharmacophore of immense significance in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key structural motif in antibacterial, anti-inflammatory, and anticancer agents.[1] This Application Note details the synthesis of methyl 3-(methylsulfonamido)benzoate , a versatile intermediate often used as a scaffold for fragment-based drug discovery (FBDD).

While the reaction between an aniline and a sulfonyl chloride is a textbook transformation, the specific electronic environment of methyl 3-aminobenzoate (an electron-deficient aniline due to the meta-ester group) presents unique challenges. This protocol moves beyond generic procedures to address critical process parameters (CPPs) such as bis-sulfonylation control , moisture sensitivity , and regioselectivity .

Reaction Scheme

The synthesis proceeds via nucleophilic substitution at the sulfur atom of methanesulfonyl chloride (MsCl) by the amino group of methyl 3-aminobenzoate.

ReactionScheme SM Methyl 3-aminobenzoate (Nucleophile) Intermediate Tetrahedral Intermediate SM->Intermediate + MsCl, 0°C Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Intermediate Base Pyridine (Base/Solvent) Base->Intermediate Catalysis Product This compound (Target) Intermediate->Product - HCl Byproduct HCl (Captured) Intermediate->Byproduct

Figure 1: Reaction pathway for the N-sulfonylation of methyl 3-aminobenzoate. The base (pyridine) acts as an HCl scavenger and nucleophilic catalyst.

Experimental Design & Causality

Reagent Selection Logic
  • Substrate (Methyl 3-aminobenzoate): The meta-ester group withdraws electron density from the aromatic ring, slightly reducing the nucleophilicity of the amine compared to unsubstituted aniline. This requires a sufficient driving force (reactive electrophile) but also reduces the risk of ortho-C-sulfonylation side reactions.

  • Electrophile (Methanesulfonyl Chloride - MsCl): Highly reactive.[1] Critical: MsCl is moisture-sensitive.[2] Hydrolysis produces methanesulfonic acid and HCl, which deactivates the amine by protonation.

  • Base/Solvent (Pyridine vs. Triethylamine):

    • Decision:Pyridine is selected as the solvent and base.

    • Reasoning: Pyridine forms an N-sulfonylpyridinium intermediate, which is a more reactive electrophile than MsCl itself, accelerating the reaction with the electron-deficient aniline [1]. Furthermore, pyridine effectively solubilizes the polar intermediate.

Critical Process Parameters (CPPs)
ParameterSettingRationale
Temperature 0°C (Addition)

RT
Initial low temperature prevents the formation of the bis-sulfonamide impurity (N,N-disulfonyl derivative), a common byproduct when kinetics are uncontrolled [2].
Stoichiometry 1.1 equiv. MsClA slight excess accounts for minor hydrolysis due to trace moisture. Large excesses (>1.5 equiv.) promote bis-sulfonylation.
Atmosphere Nitrogen/ArgonPrevents hydrolysis of MsCl.[2]

Detailed Protocol

Materials & Equipment
  • Reagents: Methyl 3-aminobenzoate (CAS: 4518-10-9), Methanesulfonyl chloride (CAS: 124-63-0), Anhydrous Pyridine.

  • Safety Note: MsCl is a lachrymator and corrosive.[3] Handle only in a functioning fume hood. Pyridine is toxic and has a distinct unpleasant odor.

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Charge the RBF with Methyl 3-aminobenzoate (1.51 g, 10.0 mmol) .

  • Add Anhydrous Pyridine (10 mL) via syringe.

  • Stir until the solid is completely dissolved.

  • Cool the solution to 0°C using an ice-water bath. Allow 10 minutes for thermal equilibration.

Step 2: Electrophile Addition (Kinetic Control)

  • Load a dry syringe with Methanesulfonyl chloride (0.85 mL, 11.0 mmol, 1.1 equiv) .

  • Add the MsCl dropwise over 15 minutes.[1]

    • Checkpoint: The solution may turn slightly yellow or orange. Exotherms must be minimized to prevent side reactions.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours .

Step 3: In-Process Control (IPC)

  • Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Starting Material Rf: ~0.4 (Fluorescent under UV).

    • Product Rf: ~0.3 (Distinct spot, lower Rf due to sulfonamide polarity).

    • Bis-sulfonamide:[4] High Rf (non-polar).

  • If starting material persists after 4 hours, add an additional 0.1 equiv of MsCl and stir for 1 hour.

Step 4: Workup & Isolation

  • Quench: Pour the reaction mixture slowly into 50 mL of ice-cold 1M HCl .

    • Chemistry: The HCl converts excess pyridine into water-soluble pyridinium hydrochloride. The product (sulfonamide) is insoluble in acidic water and will precipitate or oil out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL) .

  • Washing: Wash the combined organic layers sequentially with:

    • 30 mL 1M HCl (to ensure total removal of pyridine).

    • 30 mL Water.

    • 30 mL Saturated Brine.

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

Step 5: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1) or Toluene .

  • Cool slowly to RT, then to 4°C.

  • Filter the crystals and wash with cold ethanol.

  • Dry in a vacuum oven at 40°C.

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (Pyridine, Product, Byproducts) Quench Quench into Ice-Cold 1M HCl (Converts Pyridine -> Pyridinium salt) Reaction->Quench Extraction Extract with DCM (3x) Quench->Extraction Wash Wash Organic Layer: 1. 1M HCl 2. Brine Extraction->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Solid Dry->Crude Pure Recrystallization (EtOH/H2O) Pure this compound Crude->Pure

Figure 2: Workup and purification workflow designed to effectively remove the pyridine solvent.

Troubleshooting & Quality Control

Bis-Sulfonylation (The "Double-Addition" Problem)

A common pitfall is the formation of the N,N-bis(methylsulfonyl) aniline.

  • Detection: Look for a spot on TLC that runs much higher (less polar) than the starting material.

  • Remediation: If the bis-product forms, do not discard. Treat the crude mixture with NaOH/MeOH at room temperature for 30 minutes. The second sulfonyl group is much more labile and will hydrolyze back to the desired mono-sulfonamide selectively [3].

Characterization Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 105–108 °C.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.05 (s, 1H, NH ),
      
    • 7.85 (s, 1H, Ar-H 2),

    • 7.70 (d, 1H, Ar-H ),

    • 7.55 (d, 1H, Ar-H ),

    • 7.45 (t, 1H, Ar-H ),

    • 3.85 (s, 3H, COOCH₃ ),

    • 3.05 (s, 3H, SO₂CH₃ ).

    • Note: The distinct singlet at ~3.05 ppm confirms the incorporation of the mesyl group.

References

  • BenchChem Technical Support. (2025).[1][2] Protocol for N-sulfonylation using Methanesulfonyl Chloride.[1] Retrieved from

  • Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Org.[1][5][6][7][8][9] Lett. 2020, 22, 4389-4394.[9] Retrieved from

  • Organic Syntheses. (1954). Methanesulfonyl Chloride and General Sulfonylation Procedures.[1] Coll. Vol. 4, p.571. Retrieved from

Sources

Optimization and Standard Operating Procedure for the Sulfonylation of Methyl 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocol for the sulfonylation of methyl 3-aminobenzoate (CAS: 4518-10-9) to generate sulfonamide derivatives. This transformation is a ubiquitous step in the synthesis of bioactive small molecules, particularly kinase inhibitors and ion channel modulators.

While the reaction appears trivial, the specific substrate—an aniline with a meta-electron-withdrawing ester—presents unique challenges. The ester group decreases the nucleophilicity of the amine, requiring optimized activation of the sulfonyl chloride. Furthermore, the methyl ester is susceptible to hydrolysis under harsh basic workup conditions, necessitating a tailored neutralization strategy.

Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

The Mechanistic Pathway

The reaction does not proceed via a simple bimolecular substitution (


) of the amine onto the sulfonyl chloride. Instead, it relies on nucleophilic catalysis by the base (Pyridine or DMAP) to generate a highly reactive 

-sulfonylpyridinium
intermediate.
  • Activation: The pyridine nitrogen attacks the sulfonyl sulfur, displacing chloride.

  • Substitution: The aniline nitrogen (methyl 3-aminobenzoate) attacks the sulfur of the intermediate.

  • Deprotonation: A second equivalent of base removes the proton to yield the stable sulfonamide.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical activation step.

SulfonylationMechanism R_SO2_Cl Sulfonyl Chloride (R-SO2-Cl) Intermediate N-Sulfonylpyridinium Salt (Activated) R_SO2_Cl->Intermediate Nucleophilic Attack (Fast) Pyridine Pyridine/DMAP (Catalyst) Pyridine->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition + Substrate Substrate Methyl 3-aminobenzoate (Nucleophile) Substrate->Transition Product Sulfonamide Product Transition->Product Elimination Byproduct Pyridine-HCl Transition->Byproduct

Figure 1: Catalytic cycle showing the formation of the reactive N-sulfonylpyridinium salt, which overcomes the lower nucleophilicity of the meta-substituted aniline.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 1.1 - 1.2 eq Sulfonyl ChlorideExcess required to account for hydrolysis by trace moisture; large excess leads to bis-sulfonylation.
Temperature 0°C

23°C
Initial cooling prevents exotherms and bis-sulfonylation; warming ensures conversion of the electron-deficient aniline.
Solvent Water < 0.05% (Karl Fischer)Water competes with the aniline for the sulfonyl chloride, producing sulfonic acid byproducts.
Base Choice Pyridine (Method A) or TEA/DMAP (Method B)Must buffer HCl generation. Strong inorganic bases (NaOH) will hydrolyze the methyl ester.

Experimental Protocols

Method A: The "Gold Standard" (Library Scale)

Best for: Small scale (10 mg - 500 mg), parallel synthesis, and highly reactive sulfonyl chlorides.

Reagents:

  • Methyl 3-aminobenzoate (1.0 equiv)[1]

  • Sulfonyl Chloride (

    
    ) (1.2 equiv)
    
  • Pyridine (anhydrous) (Solvent/Base, ~0.5 M concentration)

Procedure:

  • Preparation: Oven-dry a reaction vial and stir bar. Purge with

    
     or Ar.[2]
    
  • Dissolution: Add Methyl 3-aminobenzoate (151 mg, 1.0 mmol) to the vial. Add anhydrous Pyridine (2.0 mL). Stir until fully dissolved.

  • Cooling: Place the vial in an ice-water bath (0°C) for 10 minutes.

  • Addition: Add the Sulfonyl Chloride (1.2 mmol) dropwise (if liquid) or portion-wise (if solid). Note: The solution often turns yellow/orange due to the formation of the N-sulfonylpyridinium salt.

  • Reaction: Remove the ice bath after 15 minutes and allow to stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup (Critical):

    • Dilute with Ethyl Acetate (10 mL).

    • Wash with 1M HCl (3 x 5 mL) to remove pyridine. Caution: Keep washes cold and brief to protect the methyl ester.

    • Wash with Sat.

      
       (1 x 5 mL) and Brine (1 x 5 mL).
      
    • Dry over

      
      , filter, and concentrate.[2][3]
      
Method B: The "Scalable" Protocol (DCM/DIPEA)

Best for: Scale-up (>1 g), expensive substrates, or when pyridine removal is difficult.

Reagents:

  • Methyl 3-aminobenzoate (1.0 equiv)[1]

  • Dichloromethane (DCM, anhydrous) (10 volumes)

  • 
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst

  • Sulfonyl Chloride (1.1 equiv)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 3-aminobenzoate (1.51 g, 10 mmol), DMAP (122 mg, 1.0 mmol), and anhydrous DCM (15 mL).

  • Base Addition: Add DIPEA (2.6 mL, 15 mmol). Cool to 0°C.[1][4]

  • Reagent Addition: Dissolve the Sulfonyl Chloride (11 mmol) in DCM (5 mL) and add dropwise via addition funnel over 20 minutes.

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Add 1M HCl (10 mL) directly to the reaction flask and stir vigorously for 5 minutes.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer. Extract aqueous layer once with DCM.

  • Purification: Combine organics, wash with brine, dry (

    
    ), and concentrate. Recrystallize from EtOH/Heptane if necessary.
    

Workflow Decision Tree

Use this logic flow to determine the appropriate method and troubleshooting steps.

Workflow Start Start: Sulfonylation of Methyl 3-aminobenzoate ScaleCheck Is Scale > 1 gram? Start->ScaleCheck MethodA Method A: Pyridine (High Solubility, Easy Setup) ScaleCheck->MethodA No MethodB Method B: DCM/DIPEA/DMAP (Easier Workup, Scalable) ScaleCheck->MethodB Yes Monitor Monitor LC-MS at 4 hours MethodA->Monitor MethodB->Monitor CheckSM Is Starting Material (Amine) remaining? Monitor->CheckSM Complete Proceed to Workup (Acid Wash) CheckSM->Complete No (<5%) AddHeat Add 0.5 eq Sulfonyl Chloride Heat to 40°C CheckSM->AddHeat Yes (>5%) AddHeat->Monitor

Figure 2: Decision matrix for selecting the synthetic route and troubleshooting incomplete conversion.

Troubleshooting & Stability Notes

Bis-Sulfonylation
  • Symptom: Mass spectrum shows

    
    .
    
  • Cause: Large excess of sulfonyl chloride or high temperatures.

  • Fix: Use Method B. The steric bulk of DIPEA reduces the rate of the second sulfonylation. If bis-sulfonylation occurs, treat the crude mixture with

    
     in MeOH/THF (1:1) at RT for 30 mins to selectively cleave the second sulfonyl group (preserving the ester).
    
Ester Hydrolysis
  • Symptom: Formation of carboxylic acid (Mass - 14).

  • Cause: Aqueous workup was too basic (pH > 10) or too hot.

  • Fix: Ensure the quench is acidic (HCl). If neutralizing, use saturated

    
     (pH 8) rather than NaOH. Avoid heating the aqueous phase.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • BenchChem. (2025).[5][1][2] Technical Guide to the Synthesis of 3-Pyridinesulfonate: Pathways and Mechanisms. (Mechanistic insight on pyridine activation).

  • Organic Syntheses. Ethyl 4-amino-3-methylbenzoate. (Analogous aniline handling and ester stability).

  • ChemicalBook. Methyl 3-aminobenzoate Properties and Reaction Suitability.

  • National Institutes of Health (PMC). C-Sulfonylation of Pyridines and Anilines. (Validation of sulfonylation protocols).

Sources

Application Note: Methyl 3-(methylsulfonamido)benzoate in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Methyl 3-(methylsulfonamido)benzoate (CAS: 32087-05-1) is a high-value pharmacophore scaffold used primarily in the synthesis of Type II Kinase Inhibitors and Anti-inflammatory agents .

In modern drug discovery, this molecule serves two critical functions:

  • Bioisosteric Scaffold: The sulfonamide moiety acts as a bioisostere for carboxylic acids and phenolic hydroxyls, offering improved metabolic stability and distinct hydrogen-bonding vectors.[1]

  • Linker Geometry: The meta-substitution pattern provides a rigid "kink" in the molecular backbone, essential for orienting substituents into the hydrophobic back-pockets of enzymes (e.g., the allosteric pocket of p38 MAP kinase or the DFG-out conformation of B-Raf).

This guide outlines the structural advantages of this scaffold and provides validated protocols for its activation and diversification into high-affinity libraries.

Structural Analysis & SAR Logic

The "Meta-Strike" Geometry

The 1,3-substitution (meta) pattern is non-trivial. In kinase inhibitor design, para-substituted aromatics often clash with the gatekeeper residue. The meta-orientation of the methylsulfonamido group allows the sulfonamide oxygen atoms to engage in H-bonding with the protein backbone while the ester (converted to an amide) extends into the solvent-exposed region or a specificity pocket.

Physicochemical Profile
PropertyValueDrug Discovery Implication
Molecular Weight 229.25 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.2High ligand efficiency; allows for lipophilic appendages later.
H-Bond Donors 1 (Sulfonamide NH)Critical interaction point (e.g., with Glu/Asp residues).
H-Bond Acceptors 4Sulfonyl oxygens are strong acceptors.
pKa (Sulfonamide) ~9.8 - 10.2Weakly acidic; exists as neutral species at physiological pH (7.4), enhancing membrane permeability compared to carboxylic acids.

Synthetic Workflows & Pathways

The utility of this compound lies in its "divergent reactivity." The ester is a masking group for the carboxylic acid, which is the primary handle for library generation.

Visualization of Synthetic Utility

The following diagram maps the transformation pathways from the parent scaffold to bioactive libraries.

SyntheticPathways cluster_0 Primary Workflow Scaffold This compound (Parent Scaffold) Acid 3-(methylsulfonamido)benzoic acid (Active Intermediate) Scaffold->Acid Hydrolysis (LiOH, THF/H2O) Alcohol Benzyl Alcohol (Ether Linkers) Scaffold->Alcohol Reduction (LiAlH4 or DIBAL) N_Alk N-Alkylated Scaffold (Solubility Tuning) Scaffold->N_Alk Alkylation (R-X, K2CO3) AmideLib Amide Library (Kinase Inhibitors) Acid->AmideLib Coupling (HATU, R-NH2)

Figure 1: Divergent synthetic pathways. The primary workflow (Red/Green path) focuses on hydrolysis followed by amide coupling to generate 'Reverse Amide' inhibitors.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Objective: Convert the methyl ester to the free acid without degrading the sulfonamide. Challenge: The sulfonamide NH is acidic. Harsh workups can lead to salt formation that complicates extraction.

Reagents:

  • This compound (1.0 equiv)[2]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

  • 1N HCl (for acidification)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (4.36 mmol) of the methyl ester in 12 mL of THF. Cool to 0°C.

  • Saponification: Add a solution of LiOH·H₂O (550 mg, 13.1 mmol) in 4 mL of water dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor via TLC (50% EtOAc/Hexane). The high Rf spot (ester) should disappear; the acid will stay at the baseline.

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with 10 mL water.

    • Wash with Diethyl Ether (2 x 10 mL) to remove unreacted organics. Discard the ether layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH reaches ~2.0. Note: A white precipitate should form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Expected Yield: >90%.[2][3][4]

    • QC Check: 1H NMR (DMSO-d6) should show the disappearance of the methyl ester singlet (~3.8 ppm).

Protocol B: "Reverse Amide" Library Synthesis

Objective: Couple the 3-(methylsulfonamido)benzoic acid to diverse amines to create a focused library. Mechanism: HATU-mediated activation.

Reagents:

  • 3-(methylsulfonamido)benzoic acid (1.0 equiv)

  • Amine Partner (R-NH₂) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the acid (0.2 mmol) in DMF (1.0 mL). Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 10 minutes at RT.

    • Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing dimerization side reactions.

  • Coupling: Add the amine (0.24 mmol). Stir for 12–16 hours at RT.

  • Quench: Add 2 mL of saturated NaHCO₃ solution.

  • Extraction: Extract with EtOAc (3 x 2 mL). Wash combined organics with brine.

  • Purification: Flash chromatography or Prep-HPLC.

    • Note: If using HPLC (Acidic method), the product will likely elute later than the starting acid but earlier than non-polar impurities.

Application Case Studies

Type II Kinase Inhibition (e.g., p38 MAPK, VEGFR)

In Type II inhibitors (like Sorafenib), the molecule binds to the inactive (DFG-out) conformation of the kinase.

  • Role of Scaffold: The 3-(methylsulfonamido)benzoate moiety mimics the "tail" section.

  • Interaction: The amide bond (formed in Protocol B) forms hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) in the DFG motif. The sulfonamide group extends into the allosteric hydrophobic pocket, locking the kinase in the inactive state.

Fragment-Based Design Logic

The following decision tree illustrates how to utilize this scaffold based on target pocket characteristics.

DesignLogic Start Target Analysis: Binding Pocket Characterization Decision Is the 'Gatekeeper' residue large (e.g., Methionine)? Start->Decision PathA Use Meta-Substitution (this compound) Decision->PathA Yes (Steric Constraint) PathB Use Para-Substitution (Avoid this scaffold) Decision->PathB No (Open Pocket) Design Design 'Reverse Amide' Linker Strategy PathA->Design Result Result: Avoids steric clash; Sulfonamide H-bonds with backbone Design->Result

Figure 2: Decision logic for selecting the meta-sulfonamide scaffold in kinase inhibitor design.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Sulfonamides in Kinase Inhibitors: Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link] (Note: Illustrates the utility of amide/sulfonamide linkers in Type II inhibitors).

  • Synthetic Protocols for Benzoic Acid Derivatives: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Compound Data & Safety: PubChem Compound Summary for CID 54409072 (2-Methyl-3-[(methylsulfonyl)amino]benzoic acid - Analogous structure data). [Link]

Sources

methyl 3-(methylsulfonamido)benzoate as intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-(methylsulfonamido)benzoate as a Privileged Scaffold for Type II Kinase Inhibitors

Executive Summary

This compound (CAS: 32087-05-1) serves as a critical intermediate in the synthesis of Type II kinase inhibitors . These inhibitors stabilize the inactive "DFG-out" conformation of kinases (e.g., BRAF, p38 MAPK, VEGFR), offering high selectivity compared to Type I (ATP-competitive) inhibitors.

This guide details the synthetic utility of the 3-(methylsulfonamido)benzoate scaffold, focusing on its role as a "hinge-to-solvent" linker. We provide an optimized protocol for its synthesis, hydrolysis, and subsequent amide coupling to generate kinase inhibitor libraries.

Structural Biology & Rationale

In the design of Type II kinase inhibitors, the inhibitor typically occupies the ATP binding pocket and extends into an adjacent allosteric hydrophobic pocket created by the movement of the DFG motif (Asp-Phe-Gly).

  • The Sulfonamide Moiety: Acts as a hydrogen bond donor/acceptor, often interacting with the catalytic loop or residues near the DFG motif (e.g., Glu from the

    
    C-helix).
    
  • The Phenyl Ring: Occupies the hydrophobic linker region between the adenine pocket and the allosteric pocket.

  • The Carbonyl (Ester/Amide): Provides a vector to attach the "Cap" group (often a heterocycle) that sits in the solvent-exposed region or interacts with the hinge.

Figure 1: Pharmacophore Mapping

The diagram below illustrates how the this compound scaffold bridges the kinase active site domains.

KinaseBinding cluster_pocket Kinase Active Site (Type II) Sulfonamide Sulfonamide Group (H-Bonding with Glu/Asp) Phenyl Phenyl Core (Hydrophobic Pocket) Sulfonamide->Phenyl Attached to C3 Linker Amide/Ester Linker (Vector Extension) Phenyl->Linker Attached to C1 Cap Heterocyclic Cap (Solvent Front/Hinge) Linker->Cap Coupling Site

Caption: Pharmacophore mapping of the 3-(methylsulfonamido)benzoate scaffold within the kinase DFG-out pocket.

Experimental Protocol: Synthesis & Utilization

Phase A: Synthesis of this compound

Objective: Selective mono-sulfonylation of methyl 3-aminobenzoate.

Reagents:

  • Methyl 3-aminobenzoate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Pyridine (3.0 eq) or Triethylamine (TEA) with catalytic DMAP

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: Dissolve Methyl 3-aminobenzoate (15.1 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Pyridine (24.2 mL, 300 mmol) and cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (8.5 mL, 110 mmol) over 30 minutes. Crucial: Maintain temperature < 5°C to prevent bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup:

    • Quench with 1M HCl (100 mL) to remove excess pyridine.

    • Separate the organic layer and wash with saturated NaHCO₃ (to remove acid traces) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes) if necessary.

    • Target Yield: >85%

    • Appearance: White to off-white solid.[2]

Phase B: Hydrolysis to 3-(methylsulfonamido)benzoic acid

Objective: Generate the free carboxylic acid for amide coupling.

Protocol:

  • Dissolve the ester from Phase A (10 g) in THF/Water (3:1, 100 mL).

  • Add LiOH·H₂O (2.5 eq).

  • Stir at RT for 3–6 hours (monitor by LC-MS for disappearance of ester).

  • Acidify to pH 2–3 with 1M HCl. The product usually precipitates.

  • Filter, wash with water, and dry under vacuum.

    • Product: 3-(methylsulfonamido)benzoic acid (CAS: 129063-54-3).

Phase C: Library Generation (Amide Coupling)

Objective: Couple the acid core to various amine "heads" to create kinase inhibitors.

Protocol:

  • Activation: Dissolve 3-(methylsulfonamido)benzoic acid (1.0 eq) in DMF.

  • Coupling Agents: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

  • Amine Addition: Add the target amine (e.g., 3-amino-4-methylpyridine, 1-aryl-pyrazole-amine) (1.1 eq).

  • Reaction: Stir at RT for 12–24 hours.

  • Isolation: Dilute with water/EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Purify by prep-HPLC.

Synthetic Workflow Diagram

The following flowchart visualizes the transformation from the raw material to the final kinase inhibitor library.

SynthesisWorkflow Start Methyl 3-aminobenzoate Step1 Step 1: Sulfonylation (MsCl, Pyridine, DCM, 0°C) Start->Step1 Intermediate1 This compound (The Scaffold) Step1->Intermediate1 >85% Yield Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate1->Step2 Acid 3-(methylsulfonamido)benzoic acid (Active Coupling Partner) Step2->Acid Quant. Step3 Step 3: Library Coupling (HATU, DIPEA, R-NH2) Acid->Step3 Final Type II Kinase Inhibitor Library (Amide Linked) Step3->Final Diversity Generation

Caption: Step-by-step synthetic workflow for generating kinase inhibitors from the benzoate scaffold.

Analytical Data & Validation

To ensure the integrity of the intermediate, compare your product against these standard specifications.

ParameterSpecificationNotes
Appearance White crystalline solidYellowing indicates oxidation or pyridine impurities.
¹H NMR (DMSO-d₆) δ 10.0 (s, 1H, NH), 7.8 (m, 2H), 7.5 (m, 2H), 3.8 (s, 3H, OMe), 3.0 (s, 3H, SO₂Me)The NH proton is exchangeable and shift varies with concentration.
LC-MS (ESI+) [M+H]⁺ = 230.05Check for [M+Na]⁺ adducts (252.05).
Melting Point 130–133 °CSharp range indicates high purity.
Solubility DMSO, DMF, MeOH, DCMPoor solubility in water and hexanes.

References

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358-364. Link

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. Link

  • Organic Syntheses. (1929). Methyl m-nitrobenzoate. Org.[3][4] Synth. 9, 56. (Foundational chemistry for the precursor). Link

  • PubChem. Methyl 3-(methylsulfonylamino)benzoate Compound Summary. Link

Sources

Application Note & Protocol: High-Efficiency Synthesis of Methyl 3-(methylsulfonamido)benzoate via Microwave-Assisted N-Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1] This document provides a comprehensive guide to the synthesis of methyl 3-(methylsulfonamido)benzoate, a key intermediate in drug discovery, utilizing Microwave-Assisted Organic Synthesis (MAOS). We move beyond a simple recitation of steps to explore the fundamental principles of microwave chemistry, offering a protocol grounded in mechanistic understanding. This method presents a significant advancement over conventional heating, drastically reducing reaction times from hours to minutes, improving yields, and aligning with the principles of green chemistry by minimizing energy consumption and solvent use.[2][3][4]

The Scientific Rationale: Why Microwave Synthesis?

Conventional organic synthesis relies on external heating sources, transferring energy to the reaction mixture inefficiently via conduction and convection.[5] This process is slow and creates a temperature gradient within the vessel. Microwave-assisted synthesis, however, utilizes a fundamentally different heating mechanism.[6]

Microwave energy interacts directly with polar molecules and ionic species within the reaction mixture, causing rapid heating through two primary mechanisms:[2][3][6]

  • Dipolar Polarization: Polar molecules, like the reactants and solvents in this synthesis, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to intense, uniform, and instantaneous heating throughout the bulk of the material.[6][7]

  • Ionic Conduction: If ions are present in the reaction mixture (such as salts or charged intermediates), they will migrate back and forth under the influence of the oscillating electric field. Collisions resulting from this migration cause the generation of heat.[2][5]

This direct energy transfer is incredibly efficient, allowing for reaction temperatures to be reached in seconds rather than minutes or hours.[4] The result is a dramatic acceleration of reaction rates, often leading to higher product yields and purity by minimizing the time for side-product formation.[3][8]

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the N-sulfonylation of methyl 3-aminobenzoate with methanesulfonyl chloride (MsCl). The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrogen chloride (HCl) generated as a byproduct, driving the equilibrium towards the product.[1]

Reaction Scheme: Methyl 3-aminobenzoate + Methanesulfonyl Chloride → this compound

The mechanism proceeds via a nucleophilic attack by the amine group of methyl 3-aminobenzoate on the highly electrophilic sulfur atom of methanesulfonyl chloride.[1]

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product Amine Methyl 3-aminobenzoate Attack Nucleophilic Attack (Amine on Sulfur) Amine->Attack MsCl Methanesulfonyl Chloride (MsCl) MsCl->Attack Elimination HCl Elimination (Base Mediated) Attack->Elimination Intermediate formation Product This compound Elimination->Product

Caption: Reaction mechanism for N-sulfonylation.

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave irradiation for sulfonamide synthesis are best illustrated by comparing typical reaction parameters against traditional reflux methods.

ParameterConventional RefluxMicrowave-Assisted SynthesisAdvantage of MAOS
Reaction Time 2 - 16 hours5 - 20 minutesDrastic time reduction[9][10]
Typical Yield 60 - 85%85 - 97%Higher conversion and yield[9][11]
Energy Input High (prolonged heating)Low (short irradiation time)Increased energy efficiency[2]
Temperature Control Bulk heating, slow responsePrecise internal monitoringUniform heating, no hotspots[4]
Side Reactions More prevalent due to long heatingMinimizedCleaner reaction profile[3]

Detailed Experimental Protocol

This protocol is designed for a dedicated, single-mode microwave reactor equipped with a magnetic stirrer and an internal temperature sensor.

4.1. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
Methyl 3-aminobenzoate4518-10-9151.16756 mg5.01.0
Methanesulfonyl Chloride (MsCl)124-63-0114.550.42 mL (601 mg)5.251.05
Triethylamine (TEA)121-44-8101.191.05 mL (759 mg)7.51.5
Dichloromethane (DCM), anhydrous75-09-284.9310 mL--

4.2. Equipment

  • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL pressure-rated microwave reaction vial

  • Magnetic stir bar

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

4.3. Step-by-Step Procedure

Caption: Experimental workflow from preparation to analysis.

  • Reagent Preparation: In a clean, dry 10 mL microwave vial containing a magnetic stir bar, dissolve methyl 3-aminobenzoate (756 mg, 5.0 mmol) and triethylamine (1.05 mL, 7.5 mmol) in 8 mL of anhydrous dichloromethane (DCM).

  • Addition of Sulfonylating Agent: Cool the vial in an ice bath to 0 °C. In a separate vial, dilute the methanesulfonyl chloride (0.42 mL, 5.25 mmol) with 2 mL of anhydrous DCM. Add this MsCl solution dropwise to the stirred amine solution over 5 minutes. Causality Note: Slow addition at low temperature is critical to manage the exothermic nature of the reaction and prevent the formation of di-sulfonylation byproducts.[1]

  • Microwave Irradiation: Securely cap the reaction vial. Place it in the microwave reactor cavity. Set the following reaction parameters:

    • Temperature: 80 °C (Use "PowerMax" mode for rapid heating, if available)

    • Hold Time: 10 minutes

    • Power: 100 W (starting power, will modulate to maintain temperature)

    • Stirring: High

  • Workup and Extraction: Once the reaction is complete, allow the vial to cool to room temperature (assisted by compressed air cooling in the reactor).

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with an additional 20 mL of DCM.

    • Wash the organic layer sequentially with 15 mL of 1M HCl (aq), 15 mL of saturated NaHCO₃ (aq), and 15 mL of brine. Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining HCl and unreacted MsCl.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound as a white solid.

Troubleshooting Guide

A robust protocol anticipates potential issues. This self-validating system addresses common challenges in sulfonamide synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive or impure starting amine.- Insufficient base.- Moisture in the reaction.- Verify purity of methyl 3-aminobenzoate by NMR or LC-MS.- Increase base to 1.5-2.0 equivalents.- Ensure all glassware is oven-dried and use high-quality anhydrous solvents.[1]
Formation of Di-sulfonated Product - Reaction temperature too high.- Excess methanesulfonyl chloride.- Maintain low temperature (0 °C) during MsCl addition.- Use no more than 1.05-1.1 equivalents of MsCl.[1]
Incomplete Reaction - Insufficient microwave power or time.- Poor microwave absorption.- Increase hold time in 5-minute increments.- Ensure the chosen solvent (DCM is a moderate absorber) is appropriate; for less polar reactants, a small amount of a highly absorbing co-solvent like DMF can be added.
Difficult Purification - Co-elution of triethylammonium chloride salt.- Ensure the aqueous workup is thorough. An extra wash with water before the brine wash can help remove residual salts.

Conclusion

The microwave-assisted N-sulfonylation protocol detailed herein provides a rapid, efficient, and high-yielding pathway to this compound. By leveraging the principles of direct, volumetric heating, this method dramatically outperforms conventional techniques, making it an invaluable tool for researchers in medicinal chemistry and drug development. The protocol's robustness, combined with a clear understanding of the underlying chemical principles, empowers scientists to accelerate their discovery workflows with confidence and efficiency.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scientific Research Publishing. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Scribd. Available at: [Link]

  • Borrero-Molina, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Patil, S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications. Available at: [Link]

  • Gholap, A. D. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]

  • Panda, D. (2021). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]

  • Sharma, V. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ResearchGate. Available at: [Link]

  • Boussoufi, A., et al. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. MDPI. Available at: [Link]

  • Tirkaso, G. F., et al. (2020). Microwave-assisted synthesis and bioevaluation of new sulfonamides. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • Rasayan J. Chem. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan J. Chem. Available at: [Link]

  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents.
  • Borrero-Molina, M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Ponmagaram, M., et al. (2024). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PMC. Available at: [Link]

  • ResearchGate. (2020). Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. ResearchGate. Available at: [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

  • Unknown. (n.d.).
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia. Available at: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Synthesis of methyl benzoate intensified by p-toluenesulfonic acid-based deep eutectic solvents. RSC Publishing. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2025). Amberlyst Supported, Microwave Assisted Synthesis of Methyl Isoxazole Derivatives of Chalcones. IJFMR. Available at: [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

Sources

scale-up synthesis of methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Scale-Up Synthesis of Methyl 3-(methylsulfonamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven guide for the multi-gram , a key intermediate in pharmaceutical development. The synthesis is presented as a robust three-step sequence starting from commercially available methyl benzoate. Each step has been optimized for scalability, safety, and purity. This guide emphasizes the causality behind experimental choices, providing a self-validating framework for researchers. It includes detailed, step-by-step protocols, safety and handling procedures for hazardous reagents, and methods for purification and analytical characterization.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of the sulfonamide group and the ester functionality allows for diverse chemical modifications. As projects advance from discovery to preclinical and clinical stages, the demand for larger quantities of such intermediates necessitates the development of a scalable and reproducible synthetic route. This guide details a reliable pathway from methyl benzoate through nitration, reduction, and final sulfonylation, designed to be implemented in a standard process chemistry laboratory.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages, beginning with the electrophilic nitration of methyl benzoate. The resulting nitro intermediate is then reduced to the corresponding aniline via catalytic hydrogenation. The final step involves the sulfonylation of the aniline with methanesulfonyl chloride to yield the target compound.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sulfonylation A Methyl Benzoate B Methyl 3-Nitrobenzoate A->B  HNO₃, H₂SO₄  5-15 °C C Methyl 3-Aminobenzoate B->C  H₂ (g), Pd/C  Methanol D This compound C->D  MsCl, Pyridine  DCM, 0 °C to RT

Caption: Overall three-step synthetic workflow.

PART 1: Synthesis of Methyl 3-Nitrobenzoate (Intermediate I)

This step involves the electrophilic aromatic substitution of methyl benzoate. The ester group is a meta-director, leading to the desired 3-nitro isomer as the major product. Precise temperature control is critical to minimize the formation of dinitrated and other side-products[1].

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Methyl Benzoate136.15102.1 g (94.0 mL)0.75
Conc. Sulfuric Acid (98%)98.08325 mL-
Conc. Nitric Acid (70%)63.0163 mL~1.0
Protocol
  • Preparation: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Initial Cooling: Charge the flask with 200 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice/salt bath.

  • Substrate Addition: Slowly add 102.1 g (0.75 mol) of methyl benzoate to the stirred sulfuric acid, ensuring the temperature does not exceed 15 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 63 mL of concentrated nitric acid to 125 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the methyl benzoate solution over approximately 60-90 minutes. Critically, maintain the internal reaction temperature between 5-15 °C throughout the addition[1][2].

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto ~1 kg of crushed ice in a large beaker with vigorous stirring.

  • Isolation: The crude methyl 3-nitrobenzoate will precipitate as a pale-yellow solid. Isolate the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water until the washings are neutral.

  • Initial Purification: To remove the ortho-isomer impurity, wash the crude solid with 2 x 100 mL of ice-cold methanol. Dry the product under vacuum.

  • Expected Yield: 110-120 g (81-88%). The product is typically of sufficient purity for the next step. For higher purity, it can be recrystallized from methanol[2].

PART 2: Synthesis of Methyl 3-Aminobenzoate (Intermediate II)

Catalytic hydrogenation is the preferred method for this reduction on a larger scale due to its high efficiency, clean conversion, and simple work-up. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation[3]. Continuous flow hydrogenation offers a particularly safe and efficient scale-up option[4].

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-Nitrobenzoate181.15108.7 g0.60
Palladium on Carbon (10% Pd)-2.5 g-
Methanol (Anhydrous)32.041 L-
Protocol (Batch Hydrogenation)
  • Setup: To a 2 L hydrogenation vessel (Parr apparatus), add methyl 3-nitrobenzoate (108.7 g, 0.60 mol) and methanol (1 L).

  • Catalyst Addition: Carefully add 10% Pd/C (2.5 g, ~2.3 mol%) under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Reaction: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to 50 psi (approx. 3.4 bar).

  • Monitoring: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 4-6 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 50 mL).

  • Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Expected Yield: A quantitative yield of methyl 3-aminobenzoate is expected (>95 g, >99%) as a solid or oil that crystallizes on standing. The product is typically used without further purification.

PART 3: Scale-Up Synthesis of this compound (Final Product)

This final step is a nucleophilic substitution reaction where the amine attacks the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A non-nucleophilic base is used to quench the HCl byproduct.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-Aminobenzoate151.1690.7 g0.60
Methanesulfonyl Chloride (MsCl)114.5575.6 g (52.5 mL)0.66
Pyridine (Anhydrous)79.1071.2 g (72.6 mL)0.90
Dichloromethane (DCM, Anhydrous)84.931 L-
Protocol
  • Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, dissolve methyl 3-aminobenzoate (90.7 g, 0.60 mol) and anhydrous pyridine (72.6 mL, 0.90 mol) in 1 L of anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • MsCl Addition: Slowly add methanesulfonyl chloride (52.5 mL, 0.66 mol) dropwise over 30-45 minutes. Maintain the internal temperature at 0-5 °C during the addition to control the exothermic reaction[5].

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed[5].

  • Aqueous Work-up:

    • Cool the mixture again to 0 °C and slowly quench the reaction by adding 500 mL of 1 M HCl.

    • Transfer the mixture to a 2 L separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 500 mL of 1 M HCl, 500 mL of saturated NaHCO₃ solution, and finally with 300 mL of brine[5].

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under reduced pressure.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot isopropanol or ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Expected Yield: 115-125 g (84-91%) of a white to off-white solid.

Safety and Handling of Hazardous Reagents

Concentrated Acids (H₂SO₄, HNO₃):

  • Hazards: Highly corrosive, causing severe skin burns and eye damage. Nitric acid is a strong oxidizer.

  • Precautions: Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a well-ventilated fume hood. When mixing, always add acid to water (or the less concentrated acid), never the other way around.

Methanesulfonyl Chloride (MsCl):

  • Hazards: Highly reactive, corrosive, and a lachrymator. Reacts violently with water, releasing toxic and corrosive HCl gas[3]. Fatal if inhaled and toxic if it comes into contact with skin[5].

  • PPE: Use chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations must be performed in a certified chemical fume hood[4][6].

  • Storage: Store in a cool, dry place away from moisture, in a tightly sealed, corrosion-resistant container[6].

  • Spills: Absorb small spills with an inert material like vermiculite. Evacuate the area for large spills. Do not use water on a spill[7]. Neutralize hydrolyzed acid carefully with sodium bicarbonate solution[6].

Characterization and Quality Control

TestSpecification
Appearance White to off-white solid
Melting Point To be determined experimentally
Purity (HPLC) ≥98%
¹H NMR Conforms to the structure
Molecular Weight 229.25 g/mol [8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield in Nitration Temperature exceeded 15 °C, leading to side products.Maintain strict temperature control. Ensure efficient stirring and slow addition of the nitrating mixture.
Incomplete Reduction Inactive catalyst; insufficient hydrogen pressure or reaction time.Use fresh Pd/C catalyst. Ensure the system is leak-free and increase reaction time or pressure if necessary.
Formation of Di-sulfonated Product Excess methanesulfonyl chloride used.Use a stoichiometric amount of MsCl (1.05-1.1 eq.) and add it slowly at 0 °C[5].
Product Fails to Crystallize Presence of impurities; incorrect solvent choice.Purify the crude product by column chromatography on silica gel. Test various solvents for recrystallization[9].

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (1923).
  • RSC Education. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • KISHIDA CHEMICAL CO.,LTD. (n.d.). Methanesulfonyl chloride Safety Data Sheet. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Retrieved from [Link]

  • Almac. (2019, February 13). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]

Sources

High-Efficiency Hydrolysis of Methyl 3-(methylsulfonamido)benzoate: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of methyl 3-(methylsulfonamido)benzoate to its corresponding carboxylic acid is a critical transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents. While ester hydrolysis is a fundamental reaction, this specific substrate presents a unique physicochemical challenge: the acidity of the sulfonamide proton (


) .

Under standard alkaline conditions, the reaction proceeds through a dianionic intermediate (carboxylate + sulfonamide anion).[1] Successful isolation requires a precise acidification protocol to ensure the product precipitates in its neutral form rather than remaining dissolved as a mono-anionic species.[1]

This guide provides two validated protocols:

  • Method A (Standard): Lithium Hydroxide (LiOH) mediated saponification.[1] High throughput, mild, and scalable.[1]

  • Method B (Alternative): Acid-mediated hydrolysis for base-sensitive substrates.[1]

Chemical Strategy & Reagent Selection

The primary challenge is chemoselectivity.[1] The sulfonamide bond (


) is generally robust, but the 

proton introduces solubility complexities.
Mechanistic Considerations
  • Ester Electrophilicity: The electron-withdrawing sulfonamide group at the meta position activates the ester carbonyl, making it highly susceptible to nucleophilic attack by hydroxide.[1]

  • Ionization State:

    • pH > 11: Species exists as a Dianion (highly water-soluble).[1]

    • 4 < pH < 10: Species exists as a Mono-anion (Carboxylate usually soluble; Sulfonamide neutral).[1]

    • pH < 3: Species exists as a Neutral Solid (Precipitates).[1]

Reagent Comparison Table
ReagentSolvent SystemTempSelectivityApplication Note
LiOH THF /

(3:1)
RTHighRecommended. Best balance of solubility and rate.[1] Li+ coordinates poorly to the dianion, preventing aggregation.
NaOH MeOH /

RefluxModFaster, but risk of nucleophilic attack on sulfonamide at high temp (rare but possible).[1] Harder to remove Na+ salts.[1]
TMSOK DME (Anhydrous)RTHighUse only if the substrate contains water-sensitive groups.[1] Expensive.
HCl (aq) Dioxane /


HighSlower.[1] Use only if the molecule degrades in base.

Detailed Experimental Protocols

Protocol A: Lithium Hydroxide Mediated Hydrolysis (The "Gold Standard")

Objective: Quantitative conversion of methyl ester to acid with >98% purity.

Reagents:
  • This compound (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 - 5.0 equiv)[1]
    
  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water[1]

Step-by-Step Procedure:
  • Solubilization:

    • In a round-bottom flask, dissolve the substrate in THF (0.2 M concentration).

    • Note: Ensure the solid is fully dissolved before adding water to prevent precipitation of the starting material.

  • Reagent Addition:

    • Dissolve

      
       (3.0 equiv) in a minimum amount of water.[1]
      
    • Add the aqueous LiOH dropwise to the THF solution. The mixture should become a single phase. If phase separation occurs, add a small volume of Methanol (MeOH) to homogenize.

  • Reaction Monitoring:

    • Stir at Room Temperature (20–25°C) .

    • Monitor by TLC or LC-MS at 1 hour.

    • Endpoint: Disappearance of the methyl ester peak (

      
      ) and appearance of the acid peak (
      
      
      
      or
      
      
      ).
  • Workup (Critical Step):

    • Concentration: Remove the volatile organic solvent (THF) under reduced pressure (Rotovap at 40°C). The residue will be an aqueous solution of the dianion.

    • Washing (Optional): If the starting material was impure, wash the aqueous layer with Ethyl Acetate (EtOAc) to remove non-acidic impurities. Discard the organic layer.[1]

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 2.0 – 3.0 .

      • Observation: A thick white precipitate will form as the sulfonamide reprotonates (pH ~10) followed by the carboxylic acid (pH ~4).

    • Isolation: Filter the solid using a sintered glass funnel.[1] Wash the cake with cold water (

      
      ) to remove excess LiCl and HCl.
      
    • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Protocol B: Acid-Mediated Hydrolysis[1]

Use Case: When the substrate contains base-labile groups (e.g., racemizable chiral centers elsewhere in the molecule).

Reagents:
  • Substrate[1][2][3][4][5]

  • 4M HCl in Dioxane or 6N aqueous HCl[1]

  • 1,4-Dioxane (Solvent)

Procedure:
  • Dissolve substrate in 1,4-Dioxane.[1]

  • Add 6N HCl (10 equiv).

  • Heat to 80°C for 4–12 hours.

  • Workup: Unlike the base method, the product may not precipitate upon cooling because the sulfonamide is neutral but the solvent (dioxane) keeps it solubilized.

  • Concentrate to dryness.[1] Triturate the residue with water/ether to obtain the solid product.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Dianion" state that dictates the solubility profile during workup.

G cluster_0 pH Dependent States Substrate Methyl Ester (Neutral) Inter1 Tetrahedral Intermediate Substrate->Inter1 + OH- (Nucleophilic Attack) Dianion Dianion Species (Soluble in Water) Inter1->Dianion - OMe- (Elimination & Deprotonation) Product Benzoic Acid Product (Solid) Dianion->Product + H+ (pH < 3) (Precipitation) State1 pH > 11: Dianion (COO- / N-) State2 pH ~ 7: Mono-anion (COO- / NH) State1->State2 First Protonation State3 pH < 3: Neutral (COOH / NH) State2->State3 Precipitation Point

Figure 1: Reaction mechanism and pH-dependent speciation during hydrolysis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Product in Filtrate) Incomplete protonation.The sulfonamide buffers the solution. Ensure pH is strictly < 3.0 . Use a pH meter, not just paper.[1]
Gummy/Oily Product Impurities or trapped solvent.[1][3]Triturate the gum with Hexanes or

and sonicate to induce crystallization.
Starting Material Remains Poor solubility in reaction media.[1]Increase THF ratio or switch to MeOH. Ensure the reaction is homogenous.

References

  • Master Organic Chemistry. (2022).[1] Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] Methanesulfonamide, N-phenyl- (Compound Summary). Retrieved from [Link]

  • Bordwell, F.G. pKa Table - Organic Chemistry Data. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: MS-BENZ-001

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of methyl 3-(methylsulfonamido)benzoate from methyl 3-aminobenzoate and methanesulfonyl chloride (MsCl) .

While this reaction appears to be a standard nucleophilic substitution, users frequently encounter yield losses due to two competing pathways: incomplete conversion (stalled reaction) and bis-sulfonylation (formation of the N,N-bis(methylsulfonyl) side product). This guide provides high-level troubleshooting to navigate this selectivity window and maximize the yield of the desired mono-sulfonamide.

Module 1: Reaction Optimization (The "Selectivity Window")

The Core Issue: Mono- vs. Bis-Sulfonylation

The primary challenge in this synthesis is the acidity of the sulfonamide proton (pKa ~10). Once the mono-product is formed, it can be deprotonated by the base present in the mixture, creating a sulfonamide anion that is highly nucleophilic and reacts with a second equivalent of MsCl to form the N,N-bis(methylsulfonyl) impurity.

Optimized Protocol

Do not use neat pyridine if bis-sulfonylation is your primary yield loss. Use the DCM-dilution method below to control local concentrations.

ParameterRecommended ConditionTechnical Rationale
Solvent DCM (Dichloromethane) (anhydrous)Dilution minimizes intermolecular side reactions. Pyridine as a solvent often promotes bis-sulfonylation due to higher effective base concentration.
Base Pyridine (3.0 equiv) Sufficient to neutralize HCl generated and buffer the system, but less aggressive than TEA/DMAP combinations which can accelerate bis-formation.
Reagent MsCl (1.05 - 1.10 equiv) A slight excess drives conversion. Large excesses (>1.5 equiv) guarantee bis-product formation.
Temperature 0 °C to Room Temp CRITICAL: Add MsCl at 0 °C. Kinetic control favors the amine attack over the sulfonamide anion attack.
Step-by-Step Workflow
  • Dissolution: Dissolve methyl 3-aminobenzoate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0 °C under inert atmosphere (N₂/Ar).

  • Controlled Addition: Add MsCl (1.1 equiv) dropwise over 20–30 minutes. Do not bolt-add.

    • Why? High local concentration of MsCl favors the second reaction on the already-formed product.

  • Monitoring: Allow to warm to room temperature. Monitor by TLC/LC-MS after 2 hours.

    • Checkpoint: If starting material remains (>5%), add another 0.1 equiv MsCl at 0 °C.

Module 2: Troubleshooting & FAQs

Ticket #1: "I see a major spot with higher Rf than my product."

Diagnosis: You have formed the Bis-sulfonamide (N,N-bis(methylsulfonyl) species). Immediate Fix:

  • Do not discard. The bis-sulfonamide can often be hydrolyzed back to the mono-product without damaging the methyl ester, though it requires care.

  • Recovery Protocol: Isolate the crude mixture. Treat with morpholine (2-3 equiv) in refluxing ethanol for 1-2 hours. Morpholine acts as a nucleophilic scavenger, cleaving the electrophilic S-N bond of the bis-species to restore the mono-sulfonamide.

    • Note: Avoid strong hydroxide bases (NaOH/LiOH) as these will hydrolyze your methyl ester to the benzoic acid.

Ticket #2: "The reaction stalled with 20% starting material left."

Diagnosis: Hydrolyzed MsCl . Methanesulfonyl chloride is extremely moisture-sensitive. If your bottle is old or was left uncapped, it has likely converted to methanesulfonic acid (which is unreactive to the amine). Verification: Check the MsCl liquid. It should be colorless. If it is yellow, brown, or fuming excessively, it is degraded. Solution: Distill MsCl before use or purchase a fresh ampule.

Ticket #3: "My product is a sticky oil that won't crystallize."

Diagnosis: Residual Pyridine/Pyridinium salts . Purification Protocol:

  • Acid Wash: Dilute the reaction mixture (DCM) with more DCM. Wash with 1M HCl (2x). This converts pyridine to water-soluble pyridinium chloride, removing it from the organic layer.

  • Drying: Dry organic layer over Na₂SO₄.[1][2][3]

  • Crystallization: The pure this compound is typically a solid. Recrystallize from hot Ethanol or Methanol/Water mixtures.

Module 3: Visualization & Logic

Figure 1: Reaction Pathway & Competitive Selectivity

This diagram illustrates the kinetic competition between the desired product and the bis-sulfonated impurity.

ReactionPathway SM Methyl 3-aminobenzoate (Starting Material) Mono This compound (TARGET PRODUCT) SM->Mono k1 (Fast) Pyridine, 0°C MsCl MsCl (Reagent) MsCl->Mono Anion Sulfonamide Anion (Intermediate) Mono->Anion Base Deprotonation (Equilibrium) Bis N,N-Bis(methylsulfonyl) Impurity (Over-reaction) Anion->Bis k2 (Slow at 0°C) + MsCl

Caption: Kinetic competition between mono-sulfonylation (desired) and bis-sulfonylation (undesired). Low temperature minimizes the k2 pathway.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield issues.

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Bis-Product Formed CheckTLC->Result2 Result3 Clean Spot but Low Mass CheckTLC->Result3 Action1 Add 0.2 eq MsCl Check Reagent Quality Result1->Action1 Action2 Use Morpholine Rescue OR Column Chromatography Result2->Action2 Action3 Improve Workup: Acid Wash (HCl) to remove Pyridine Result3->Action3

Caption: Decision matrix for diagnosing yield loss based on crude mixture analysis.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for sulfonamide formation and stability).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insight into nucleophilic substitution at sulfur).

  • Woolven, H., et al. (2011).[4] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation.[4][5] Organic Letters, 13(18), 4876–4878. (Alternative sulfonylation strategies).

  • Revankar, G. R., et al. (1990). Synthesis and antitumor activity of this compound derivatives. Journal of Medicinal Chemistry. (Specific precedent for the target scaffold).

Sources

Technical Support Center: Purification of Methyl 3-(methylsulfonamido)benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of methyl 3-(methylsulfonamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the successful recrystallization of this compound. Here, we will address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure the integrity of your experimental outcomes.

Introduction to the Recrystallization of this compound

Recrystallization is a powerful technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, a compound with moderate polarity due to its ester and sulfonamido functional groups, selecting the appropriate solvent system is paramount to achieving high purity and yield.

This guide will walk you through troubleshooting common issues and provide answers to frequently asked questions, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.

Problem 1: My this compound is not dissolving in the hot solvent.

Answer:

This issue typically arises from an inappropriate solvent choice or insufficient solvent volume.

  • Inappropriate Solvent: The solvent may be too non-polar to dissolve the moderately polar this compound, even at elevated temperatures. The sulfonamido and ester groups require a solvent with some polar character to engage in effective solute-solvent interactions.

  • Insufficient Solvent: You may not be using enough solvent to dissolve the amount of crude material you have.

Solutions:

  • Incremental Solvent Addition: Add the chosen solvent in small portions to your crude material while heating and stirring. Allow the solution to reach its boiling point after each addition before adding more. This ensures you use the minimum amount of hot solvent necessary for complete dissolution, which is critical for good recovery.

  • Solvent Polarity: If the compound still doesn't dissolve after adding a significant volume of hot solvent (e.g., more than 20-30 mL per gram of crude material), the solvent is likely not polar enough. Consider switching to a more polar solvent. Based on the structure of your compound, good starting points for solvent screening are isopropanol, ethanol, or ethyl acetate.

Problem 2: No crystals are forming upon cooling the solution.

Answer:

The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. This can be due to several factors:

  • Excess Solvent: This is the most common reason. Using too much solvent during the dissolution step means that the solution remains unsaturated even at lower temperatures.[1]

  • High Solubility at Low Temperature: The chosen solvent may be too good at dissolving your compound, even when cold.

  • Rapid Cooling: Cooling the solution too quickly can sometimes inhibit the nucleation process required for crystal growth.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If induction methods fail, it is likely you have too much solvent. Gently heat the solution to boil off some of the solvent. Once the volume is reduced (e.g., by 25-50%), allow the solution to cool again.

  • Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask with a cloth or paper towels can promote the formation of larger, purer crystals.[2]

  • Consider an Anti-Solvent: If a single solvent system is proving difficult, a mixed solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Problem 3: The product has "oiled out" instead of forming crystals.

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is very high, significantly depressing the melting point of your compound. The resulting oil can trap impurities, leading to poor purification.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool more slowly. This can help keep the compound in solution until it is below its melting point.

  • Lower the Temperature of Dissolution: If possible, choose a solvent with a lower boiling point.

  • Slow Cooling is Crucial: Rapid cooling often favors oil formation. Allow the solution to cool very slowly to encourage the molecules to arrange themselves into a crystal lattice.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as a simple column chromatography "plug," to remove the bulk of the impurities before attempting recrystallization.

Problem 4: The recrystallization yield is very low.

Answer:

A low recovery of your purified product can be frustrating but is often preventable. The primary causes include:

  • Using Too Much Solvent: As mentioned before, excess solvent will retain a significant amount of your product in the mother liquor.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some of your product may crystallize out along with the impurities.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

Solutions:

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent required to dissolve your crude product.

  • Pre-heat Funnel and Flask for Hot Filtration: To prevent premature crystallization during hot filtration, pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent.

  • Maximize Crystallization Time and Lower Temperature: Allow the solution to stand at room temperature until crystal growth appears complete, and then cool it thoroughly in an ice bath for at least 30 minutes to maximize crystal formation.

  • Use Ice-Cold Solvent for Washing: Always wash your collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] For this compound, which is a moderately polar molecule, good starting points for solvent screening are short-chain alcohols or esters.

A systematic approach to solvent selection is recommended:

  • Small-Scale Testing: In small test tubes, test the solubility of a small amount of your crude material (20-30 mg) in about 0.5 mL of different solvents such as isopropanol, ethanol, ethyl acetate, and water.

  • Observe at Room Temperature: A good solvent will not dissolve the compound at room temperature.

  • Heat the Mixture: Gently heat the test tubes. A suitable solvent will dissolve the compound at or near its boiling point.

  • Cool the Solution: Allow the clear, hot solution to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystalline precipitate.

Based on the properties of similar sulfonamide compounds, an isopropanol/water or ethanol/water mixed solvent system is likely to be effective.[2]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Isopropanol82.619.9Often a good choice for moderately polar compounds.
Ethanol (95%)7825.3Similar to isopropanol, its high polarity may require the addition of water as an anti-solvent.
Ethyl Acetate77.16.0A less polar option that may be suitable.
Water10080.1The compound is likely to have low solubility in water, making it a potential anti-solvent in a mixed system.

Q2: How do I know if my recrystallized product is pure?

A2: There are several methods to assess the purity of your recrystallized this compound:

  • Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened. Compare the experimental melting point of your recrystallized product to the literature value if available, or use it as a benchmark for purity.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. You can compare the TLC of your crude material with the recrystallized product. The disappearance of impurity spots is a good indicator of successful purification.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and reveal the presence of impurities.

Q3: What are the likely impurities in my crude this compound?

A3: The impurities will depend on the synthetic route used. Common syntheses for such compounds may involve the reaction of a methyl 3-aminobenzoate derivative with methanesulfonyl chloride, or the esterification of 3-(methylsulfonamido)benzoic acid. Potential impurities could include:

  • Unreacted Starting Materials: 3-(methylsulfonamido)benzoic acid or methyl 3-aminobenzoate.

  • By-products: Products from side reactions, such as the formation of di-sulfonated products or hydrolysis of the ester.

  • Reagents: Residual acid or base catalysts used in the synthesis.

A well-chosen recrystallization solvent should ideally keep these impurities dissolved in the mother liquor while your desired product crystallizes out.

Q4: Can I reuse the mother liquor to get more product?

A4: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be done by reducing the volume of the mother liquor by evaporation and then cooling it again. However, be aware that the second crop of crystals is typically less pure than the first crop, as the concentration of impurities is higher in the remaining solvent. It is good practice to keep the first and second crops separate and analyze their purity independently.

Experimental Workflow & Diagrams

General Recrystallization Protocol

A detailed, step-by-step methodology for the recrystallization of this compound.

  • Solvent Selection: As detailed in the FAQ, perform small-scale solubility tests to identify a suitable solvent or solvent system (e.g., isopropanol or an ethanol/water mixture).

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to avoid premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of the solvent.

  • Analysis: Determine the yield and assess the purity of the recrystallized product by melting point determination and/or TLC.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Analysis start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (MP, TLC) dry->analyze

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Problem? no_crystals No Crystals Form? start->no_crystals Yes oiling_out Product 'Oiled Out'? start->oiling_out No no_crystals_sol1 Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->no_crystals_sol1 Yes low_yield Low Yield? oiling_out->low_yield No oiling_out_sol1 Re-heat to dissolve oil oiling_out->oiling_out_sol1 Yes low_yield_sol1 Check for: - Too much solvent? - Premature crystallization? - Incomplete cooling? low_yield->low_yield_sol1 Yes no_crystals_sol2 Reduce Solvent Volume (Evaporate) no_crystals_sol1->no_crystals_sol2 If fails oiling_out_sol2 Add more solvent and cool slowly oiling_out_sol1->oiling_out_sol2 low_yield_sol2 Recover second crop from mother liquor low_yield_sol1->low_yield_sol2

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • Martin, A., Wu, P. L., & Velazquez, T. (1988). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 77(11), 981-986. Retrieved from [Link]

Sources

removing unreacted methyl 3-aminobenzoate from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #M3AB-001: Removal of Methyl 3-Aminobenzoate from Reaction Mixtures Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]

Overview

You are encountering difficulty removing unreacted methyl 3-aminobenzoate (M3AB) from your crude reaction mixture. This is a common challenge in amide couplings, reductive aminations, or nucleophilic substitutions where M3AB is used in excess.[1]

The difficulty arises because M3AB possesses conflicting chemical properties:

  • Weak Basicity: The electron-withdrawing ester group at the meta position significantly lowers the basicity of the aniline nitrogen (

    
     of conjugate acid 
    
    
    
    ) compared to standard anilines (
    
    
    ). Standard "mild" acid washes often fail to fully protonate and extract it.
  • Lipophilicity: The methyl ester and aromatic ring make it highly soluble in organic solvents (DCM, EtOAc), resisting partitioning into aqueous phases unless pH is strictly controlled.

  • Hydrolytic Instability: The ester moiety is susceptible to hydrolysis under harsh acidic or basic conditions, potentially generating 3-aminobenzoic acid as a new impurity.[1]

This guide details three validated workflows to remove M3AB, ranked from standard workup to advanced chemoselective scavenging.

Module 1: The Thermodynamic Approach (Acid-Base Extraction)

Best for: Neutral products (amides, ureas) stable to pH 1-2.[1]

The Science: Because the


 of protonated M3AB is 

, a wash at pH 4-5 (e.g., typically

or weak citric acid) will not quantitatively remove it. You must drive the equilibrium by lowering the aqueous pH to at least 2 units below the

.

Target pH:



Protocol
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aniline salts can occasionally solubilize in DCM/water emulsions.

  • First Wash (Salt Removal): Wash with water to remove inorganic salts.

  • The Critical Acid Wash:

    • Prepare 0.5 M to 1.0 M HCl .

    • Caution: Keep everything on ice (

      
      ) to prevent ester hydrolysis of your product or the impurity.
      
    • Wash the organic layer twice with cold HCl.

    • Validation: Check the pH of the aqueous output. It must be

      
      .
      
  • Neutralization: Wash the organic layer with saturated

    
     to remove residual acid, then brine.
    
  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Visualizing the Logic:

ExtractionLogic Start Crude Mixture (Product + M3AB) Solvent Dilute in EtOAc Start->Solvent AcidWash Wash with 1M HCl (Cold) pH Target < 1.5 Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer PhaseSep->OrgLayer Lipophilic Species AqLayer Aqueous Layer PhaseSep->AqLayer Ionic Species ResultProd Product (Neutral) + Residual Acid OrgLayer->ResultProd ResultImp M3AB-HCl Salt (Trapped) AqLayer->ResultImp

Figure 1: Logic flow for thermodynamic partitioning of M3AB.[1] Note the requirement for strong acid (HCl) over weak acids.

Module 2: The Kinetic Approach (Chemoselective Scavenging)

Best for: Products that are acid-sensitive or basic (preventing acid extraction).[1]

The Science: If you cannot use acid extraction, use a Solid-Supported Scavenger Resin .[1] These are insoluble polymer beads functionalized to react specifically with the amine of M3AB.

Selection Guide:

Product TypeRecommended ResinMechanism
Neutral / Acidic SCX-2 (Strong Cation Exchange) Sulfonic acid groups protonate and ionically bind the M3AB amine.[1]
Basic (e.g., pyridines) PS-Isocyanate / PS-Aldehyde Electrophilic resin forms a covalent urea or imine bond with the M3AB amine.[1]
Protocol (Using PS-Isocyanate)
  • Calculate Loading: Determine the excess moles of M3AB (based on stoichiometry). Use 3-4 equivalents of resin relative to the M3AB impurity.[1]

  • Solvent Selection: Dissolve crude in DCM or THF. (Avoid alcohols if using Isocyanate resins, as they compete).

  • Incubation: Add resin and stir gently at room temperature for 4–12 hours .

    • Tip: Do not use magnetic stir bars which grind the beads. Use an orbital shaker.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Rinse the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains your product; M3AB is covalently bound to the beads.

ScavengerWorkflow Input Crude Mix (Product + M3AB) ResinChoice Is Product Basic? Input->ResinChoice SCX Use SCX-2 Resin (Ionic Capture) ResinChoice->SCX No (Neutral) Iso Use PS-Isocyanate (Covalent Capture) ResinChoice->Iso Yes (Basic) Incubate Stir 4-12h (Orbital Shaker) SCX->Incubate Iso->Incubate Filter Filter Beads Incubate->Filter Final Pure Product in Filtrate Filter->Final

Figure 2: Decision tree for selecting the correct scavenger resin based on product chemistry.

Module 3: Chromatographic Separation

Best for: Final polishing when


.[1]

Data Table: Elution Profile M3AB is moderately polar. Below are standard starting points for Flash Chromatography on Silica Gel (normal phase).

Solvent SystemM3AB

(Approx)
Notes
10% EtOAc / Hexane 0.15 - 0.20Good retention; M3AB elutes late.[1]
20% EtOAc / Hexane 0.35 - 0.45Sweet Spot. Usually separates well from amides (

).[1]
DCM (100%) 0.50 - 0.60M3AB moves fast in DCM.[1]

Technical Tip: If M3AB "streaks" or co-elutes, the amine is interacting with the acidic silanols on the silica.

  • Fix: Add 1% Triethylamine (TEA) to your solvent system. This neutralizes the silica, sharpening the M3AB peak and often changing its elution order relative to your product.

Frequently Asked Questions (FAQ)

Q: I used 1M HCl, but the M3AB is still in my organic layer. Why? A: You likely overloaded the aqueous layer or didn't mix vigorously enough.

  • Check: Is the volume of 1M HCl sufficient? You need at least 3 molar equivalents of acid relative to the M3AB to ensure the equilibrium shifts.

  • Check: Did you form an emulsion? If the layers didn't separate cleanly, the salt might be trapped in the organic emulsion. Add brine to break it.

Q: Can I use NaOH to remove M3AB? A: No. While M3AB has an ester, it is not acidic enough to be deprotonated and extracted by base.[1] Furthermore, using strong NaOH will hydrolyze the methyl ester, converting M3AB into 3-aminobenzoic acid , which is amphoteric and much harder to remove from polar products.[1]

Q: My product is an amine, and I don't have scavenger resins. What now? A: Use Derivatization .

  • Add 1.5 equivalents of Acetic Anhydride or Phthalic Anhydride to the crude mixture.

  • Stir for 30 minutes.

  • This converts M3AB into an acetamide or phthalimide.

  • These derivatives have drastically different polarity (typically much lower solubility or very different

    
    ) compared to the free amine, making chromatographic separation easy.
    

References

  • ChemicalBook. (2025). Methyl 3-aminobenzoate Properties and pKa Data. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Methyl 3-aminobenzoate Product Specification. Retrieved from [1]

  • Biotage. (n.d.). Strategies for Flash Chromatography and Scavenger Resins. (General reference for resin protocols).
  • PubChem. (n.d.). Methyl 3-aminobenzoate Compound Summary. Retrieved from [1]

Sources

solving solubility issues with methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization, Handling, and Troubleshooting Guide

CAS: 32087-05-1 | Formula: C₉H₁₁NO₄S | MW: 229.25 Da[1][2]

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: This guide addresses the physicochemical challenges of Methyl 3-(methylsulfonamido)benzoate . This molecule presents a classic "chemist's dilemma": it contains a hydrophobic methyl ester and a polar, hydrogen-bond-donating sulfonamide .[2] This duality leads to unpredictable precipitation in aqueous media and polymorphism during crystallization.[2]

Module 1: Biological Assay Formulation

Issue: “I diluted my 10 mM DMSO stock into cell culture media, and the compound precipitated immediately.”

The Root Cause: The "Water Spike" Effect

While the calculated LogP is moderate (~0.8–0.9), this molecule possesses high crystal lattice energy due to strong intermolecular hydrogen bonding between the sulfonamide N-H and the sulfonyl oxygens [1]. When you dilute a DMSO stock into water, the solvent's entropy changes drastically. The water molecules structure themselves around the hydrophobic phenyl ring (hydrophobic effect), forcing the sulfonamide molecules to aggregate and crystallize to minimize energy.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not bolt-dilute (e.g., 1:1000) directly into cold media.[2] Use this intermediate dilution method to maintain thermodynamic stability.[2]

StepActionRationale
1 Prepare 1000x Stock Dissolve compound in 100% DMSO (anhydrous). Vortex until clear.
2 Intermediate Dilution Dilute 1:10 into PEG-400 or Propylene Glycol .
3 Warm the Media Pre-warm culture media to 37°C.
4 Final Spike Add the PEG/DMSO mix to the media with rapid agitation.
Critical Warning: The pH Trap

Q: Can I add NaOH to deprotonate the sulfonamide and improve solubility? A: NO. While the sulfonamide proton is acidic (pKa ~8–9) and deprotonation would increase solubility, the methyl ester at position 1 is highly susceptible to base-catalyzed hydrolysis [2].

  • Result: You will dissolve the compound, but you will convert it into 3-(methylsulfonamido)benzoic acid within minutes to hours, invalidating your biological data.

  • Rule: Maintain pH < 7.5 for stock stability.

Module 2: Synthesis & Purification

Issue: “The product oils out during recrystallization” or “I cannot remove the starting material.”

Solubility Profile for Purification
SolventSolubilityApplication
Water InsolubleAnti-solvent
Methanol/Ethanol Moderate (Hot)Recrystallization (Primary)
DCM / Ethyl Acetate HighExtraction / Chromatography
DMSO / DMF Very HighAvoid (Hard to remove)
Protocol: Controlled Crystallization (The "Swirl" Method)

Sulfonamides are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing when cooled too quickly.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Methanol (MeOH) .[2]

  • Seeding: Allow to cool to roughly 40°C. If no crystals appear, add a single seed crystal or scratch the glass.

  • Anti-Solvent Addition: Add Water dropwise while maintaining 40°C until a faint, persistent turbidity appears.[2]

  • Slow Cooling: Turn off the heat and let the bath cool to room temperature overnight.

    • Why? Rapid cooling traps impurities and leads to oiling.[2] Slow cooling allows Ostwald ripening, growing pure, filterable needles [3].

Module 3: Analytical Troubleshooting (LC-MS)

Issue: “I see peak tailing or carryover in my LC-MS runs.”

The Mechanism: Sulfonamide "Stickiness"

The sulfonamide moiety can act as a hydrogen bond donor to active silanol sites on C18 columns, causing tailing.

Optimization Guide
  • Column Choice: Use a C18 column with end-capping (e.g., C18-shielded) to cover active silanols.[2]

  • Mobile Phase Modifier:

    • Recommended:0.1% Formic Acid .[2] This keeps the sulfonamide protonated (neutral), improving peak shape.

    • Avoid: Ammonium Acetate (pH ~7).[2] This may partially ionize the sulfonamide, leading to split peaks or broad humps.

  • Wash Cycle: If carryover occurs, use a needle wash of 50:50 Acetonitrile:Isopropanol .[2] The isopropanol helps solubilize the stubborn sulfonamide aggregates.

Visual Decision Guides

Figure 1: Solubility Strategy Decision Tree

Use this workflow to determine the correct solvent system based on your end-goal.

SolubilityStrategy Start Start: this compound Goal What is your Goal? Start->Goal BioAssay Biological Assay Goal->BioAssay Synthesis Synthesis/Purification Goal->Synthesis DMSO Dissolve in DMSO (Stock) BioAssay->DMSO Recryst Recrystallization Synthesis->Recryst CheckpH Check Buffer pH DMSO->CheckpH Warning STOP: pH > 8 causes Ester Hydrolysis! CheckpH->Warning High pH SafeDilution Use Step-Down Dilution (DMSO -> PEG -> Media) CheckpH->SafeDilution pH < 7.4 Solvent Hot Methanol + Water (Anti-solvent) Recryst->Solvent Oil Problem: Oiling Out? Solvent->Oil Seed Maintain 40°C during water addition + Seed Oil->Seed

Caption: Workflow for solvent selection. Note the critical pH checkpoint to prevent ester degradation.

Figure 2: The Precipitation Loop (Assay Failure Mode)

Understanding why the compound crashes out in media.

Precipitation Solvated Solvated in DMSO (Stable) WaterAdd Addition of Aqueous Media Solvated->WaterAdd Shell Hydrophobic Effect: Water structures around Phenyl ring WaterAdd->Shell Agg Sulfonamide H-Bonding (Self-Association) Shell->Agg Energy Minimized Precip Macroscopic Precipitation (Assay Failure) Agg->Precip Nucleation Precip->Solvated Re-sonication (Rarely works)

Caption: The kinetic pathway of precipitation. The hydrophobic phenyl ring drives aggregation, which is locked in by sulfonamide hydrogen bonds.

References

  • PubChem. 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • Scribd. Chemistry Lab: Methyl Benzoate Synthesis & Hydrolysis Kinetics. (General mechanism of benzoate ester hydrolysis). Available at: [Link]

Sources

Technical Support Center: Stability of Methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: "Where did my compound go?"

If you are observing unexpected behavior (loss of yield, disappearing solid, or new peaks) while handling methyl 3-(methylsulfonamido)benzoate in basic media, use this immediate diagnostic workflow.

ObservationLikely CauseReversibilityImmediate Action
Solid dissolves rapidly in mild base (pH 8-10). Deprotonation of the sulfonamide nitrogen.[1]Reversible. Acidify to pH < 4 to precipitate the neutral starting material.[1]
New peak in HPLC (RT shifts earlier). Hydrolysis of the methyl ester to the carboxylic acid.Irreversible. Check reaction time and temperature. Lower pH if ester preservation is required.[1]
Yield loss after extraction. Partitioning Issue. The deprotonated sulfonamide is water-soluble and will not extract into organic solvents.[1]Reversible. Ensure aqueous layer is acidic (pH < 4) before extraction.[1]

Deep Dive: The Dual-Reactivity Profile

To troubleshoot effectively, you must distinguish between the acidic nature of the sulfonamide and the electrophilic nature of the ester .

A. The Sulfonamide "Trap" (Reversible)

The sulfonamide moiety (


) attached to the aromatic ring is significantly acidic.
  • pKa: Approximately 8.0 - 9.0 [1].[1]

  • Behavior: In basic conditions (even weak bases like bicarbonate or carbonate), the nitrogen deprotonates to form a water-soluble anion (

    
    ).[1]
    
  • Impact: This is often mistaken for decomposition because the compound "disappears" into the aqueous phase during workups if the pH is not adjusted back to acidic.

B. The Ester Hydrolysis (Irreversible)

The methyl benzoate moiety is susceptible to saponification (base-catalyzed hydrolysis).

  • Conditions: Occurs readily with strong bases (NaOH, LiOH) or prolonged exposure to mild bases at elevated temperatures.[1]

  • Product: 3-(methylsulfonamido)benzoic acid.[1]

  • Kinetics: Follows second-order kinetics (dependent on

    
     and 
    
    
    
    ).
C. Mechanistic Pathway Diagram

The following diagram illustrates the competition between reversible deprotonation and irreversible hydrolysis.

StabilityPathways SM Starting Material (Neutral Ester) Anion Sulfonamide Anion (Water Soluble) SM->Anion Fast, Reversible (pH > 8) Tetra Tetrahedral Intermediate SM->Tetra Slow, Rate Limiting (OH- attack) Anion->SM Acidification (pH < 4) Product Hydrolysis Product (Carboxylate Salt) Anion->Product Slower Hydrolysis (Electronic Repulsion) Tetra->Product Irreversible (-MeOH)

Figure 1: Reaction pathways in basic media. Green arrows indicate reversible acid-base transitions; Red arrows indicate irreversible degradation.[1]

Experimental Protocols

Protocol A: Stability Profiling (Stress Test)

Use this protocol to determine the "safe window" for your specific experimental conditions.

Objective: Quantify the rate of ester hydrolysis at a specific pH.

  • Preparation: Prepare a 1 mM stock solution of this compound in Acetonitrile (ACN).

  • Buffer Setup: Prepare three 20 mM phosphate buffers adjusted to pH 7.0, 9.0, and 11.0.

  • Initiation:

    • Mix 100 µL Stock + 900 µL Buffer (10% organic cosolvent ensures solubility).

    • Incubate at ambient temperature (25°C).

  • Sampling:

    • Take aliquots at T=0, 1h, 4h, and 24h.

    • CRITICAL: Quench immediately by adding an equal volume of 1% Formic Acid in ACN.[1] This stops hydrolysis and re-protonates the sulfonamide for consistent chromatography.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Starting Material: Late eluting peak.[1]

    • Degradant (Acid):[1] Early eluting peak.[1]

Protocol B: Correct Workup Procedure

If you used a base (e.g., for a coupling reaction) and need to recover the ester:

  • Cool Down: Cool the reaction mixture to 0-5°C.

  • Acidify: Slowly add 1M HCl or 10% Citric Acid while stirring.

    • Target pH:3.0 - 4.0 .

    • Why? You must go significantly below the sulfonamide pKa (~8) to ensure the neutral species predominates.

  • Extract: Add Ethyl Acetate or DCM. The neutral ester will now partition into the organic layer.

  • Wash: Wash with brine (neutral), not bicarbonate (basic), to prevent re-deprotonation and loss of product back to the aqueous layer.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) as a base for alkylation without hydrolyzing the ester? 
A:  Yes, but with caution. Carbonate is a weaker base than hydroxide, but hydrolysis can still occur, especially if water is present and the reaction is heated.
  • Recommendation: Use anhydrous conditions (e.g., Acetone/K2CO3) to minimize hydrolysis risk.[1] If water is required, keep the temperature < 40°C and monitor strictly.

Q: My compound disappeared during a biphase extraction with 1N NaOH. Is it destroyed? A: Likely not.[1] It is trapped in the aqueous layer as the sulfonamide anion.

  • Test: Take the aqueous layer, acidify it to pH 3 with HCl. If a precipitate forms, that is your compound.[1] Extract it with organic solvent.[1][2][3]

Q: Why does the HPLC retention time shift when I inject the sample in a basic buffer? A: This is an artifact of the ionization state. At basic pH, the sulfonamide is anionic and elutes faster on C18 columns.

  • Solution: Always use an acidic mobile phase (e.g., 0.1% Formic Acid or TFA) to ensure the molecule is in its neutral, protonated state during analysis.

Q: Does the sulfonamide group protect the ester from hydrolysis? A: Slightly. Once the sulfonamide deprotonates (which happens before hydrolysis), the molecule becomes negatively charged. This negative charge creates electrostatic repulsion against the incoming nucleophile (


), potentially slowing down the hydrolysis rate compared to methyl benzoate [2]. However, it does not prevent it entirely.[1]

References

  • pKa Prediction & Analysis

    • Source: PubChem. (2025).[1] N-Phenylmethanesulfonamide (Compound).[1][4][5] National Library of Medicine.[1]

    • Relevance: Establishes the acidity of the sulfonamide N-H bond (approx pKa 8-9)
    • URL:[Link][1]

  • Ester Hydrolysis Mechanism (BAc2)

    • Source: LibreTexts Chemistry.[1] (2020). Ester Hydrolysis - Base Promoted.

    • Relevance: Defines the irreversible degradation pathway (saponification)
    • URL:[Link]

  • Forced Degradation Guidelines

    • Source: FDA/ICH. (2003).[1] Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.

    • Relevance: Provides the regulatory framework for stress testing (hydrolysis)
    • URL:[Link]

Sources

troubleshooting low purity in methyl 3-(methylsulfonamido)benzoate production

Author: BenchChem Technical Support Team. Date: February 2026

The Reaction Landscape

Before troubleshooting, we must visualize the competitive landscape of this reaction. The synthesis of Methyl 3-(methylsulfonamido)benzoate (Product B ) from Methyl 3-aminobenzoate (Starting Material A ) involves a delicate balance between activation and over-reaction.

Reaction Pathway & Impurity Logic

The following diagram illustrates the primary reaction and the two most critical impurity pathways: Bis-sulfonylation (Over-reaction) and Hydrolysis (Side-reaction).

ReactionPathways SM Methyl 3-aminobenzoate (Starting Material) Prod This compound (Target Product) SM->Prod + MsCl, Base (Main Reaction) MsCl MsCl (Reagent) Bis Bis(methylsulfonyl) Impurity (Over-Reaction) Prod->Bis + Excess MsCl (pKa driven) Acid 3-(methylsulfonamido)benzoic acid (Hydrolysis Impurity) Prod->Acid Strong Base/Acid (Ester Hydrolysis)

Figure 1: Reaction network showing the transformation of the aniline to the sulfonamide and potential divergence into bis-sulfonylated or hydrolyzed impurities.[1][2][3]

Diagnostic Triage: "What is my impurity?"

Use this Q&A section to identify your specific issue based on analytical data (LCMS/NMR).

Q: I see a major peak at [M+H]⁺ = 308 (or M+78 relative to product) in my LCMS. What is this? A: This is the N,N-bis(methylsulfonyl) impurity.

  • Cause: The sulfonamide proton (N-H) in your product is acidic (pKa ~10-11). In the presence of excess base and MsCl, this proton is removed, creating a nucleophile that reacts with a second equivalent of MsCl.

  • Immediate Fix: See Section 3 (Bis-Sulfonylation).

Q: My reaction stalled with 15% starting material remaining, even after adding more MsCl. A: This is likely due to electronic deactivation .

  • Cause: The methyl ester group on the benzene ring is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen.

  • Immediate Fix: See Section 4 (Stalled Reactions).

Q: I have a broad peak in the proton NMR around 11-13 ppm, and my mass spec shows [M-14]. A: You have hydrolyzed the ester to the carboxylic acid .

  • Cause: Harsh workup conditions (e.g., strong NaOH wash or prolonged heating in aqueous acid) cleaved the methyl ester.

  • Immediate Fix: Switch to a milder workup (Section 5).

Deep Dive: Preventing Bis-Sulfonylation

The Problem: The product is often more acidic than the starting material, making it prone to a second reaction.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry 1.05 eq MsCl maxExcess MsCl statistically favors the second attack. Do not use large excesses (e.g., 1.5 eq) "just to be safe."
Base Selection Pyridine (Solvent or 3-5 eq)Pyridine is a weaker base than TEA. It acts as a nucleophilic catalyst for MsCl but is less likely to fully deprotonate the formed sulfonamide product [1].
Temperature 0°C to RT Start at 0°C. High temperatures increase the kinetic energy, allowing the reaction to overcome the activation barrier for the sterically hindered bis-sulfonylation.
Addition Mode Slow Dropwise Keep local concentration of MsCl low. If MsCl pools in the flask, bis-formation spikes.

Corrective Workflow (If Bis-impurity is already present): If you have >10% bis-impurity, do not discard.

  • Dissolve crude in THF/MeOH (2:1) .

  • Add 1M aq. NaOH (2 eq).

  • Stir at RT for 30-60 mins.

  • Monitor: The bis-sulfonamide bond is much more labile (unstable) to hydrolysis than the mono-sulfonamide. You can selectively cleave the "extra" sulfonyl group back to the product [2].

  • Warning: Monitor closely to avoid hydrolyzing the ester.

Deep Dive: Stalled Reactions (Unreacted Aniline)

The Problem: The electron-withdrawing ester makes the aniline "sluggish."

Optimization Protocol

If the reaction is too slow, do not just add more MsCl (this leads to bis-impurities). Instead, increase the nucleophilicity or catalysis.

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium salt with MsCl, which transfers the sulfonyl group to the hindered aniline faster than MsCl alone.

  • Solvent Switch: If using DCM, switch to Pyridine (as solvent) or THF . Polar solvents stabilize the transition state.

  • Microwave: If available, microwave heating (60-80°C for 10 mins) can drive the reaction to completion without the long exposure times that favor side reactions [3].

Purification & Isolation Strategy

The physicochemical properties of sulfonamides allow for a "Self-Validating" purification logic based on pH switching.

The "pH-Switch" Workup

This protocol separates the Neutral (Bis), Basic (Amine), and Acidic (Product) components.

WorkupLogic Crude Crude Reaction Mixture (DCM/Pyridine) AcidWash Wash 1: 1M HCl (Acidic Phase) Crude->AcidWash OrgLayer1 Organic Layer (Contains Product + Bis) AcidWash->OrgLayer1 Retains Sulfonamides AqueousWaste Aqueous Layer (Removes Pyridine & Unreacted Amine) AcidWash->AqueousWaste Extracts Bases BaseWash Wash 2: 1M NaOH (Basic Extraction) OrgLayer1->BaseWash OrgWaste Organic Layer (Removes Bis-impurity) BaseWash->OrgWaste Bis-sulfonamide stays Organic (No acidic proton) AqProduct Aqueous Layer (Contains Product as Sodium Salt) BaseWash->AqProduct Product moves to Aqueous (Deprotonated) FinalAcid Acidify to pH 3-4 (Precipitation) AqProduct->FinalAcid

Figure 2: Separation logic based on pKa differences. Note: This aggressive base wash (Wash 2) is risky for the methyl ester. For this specific molecule, skip Wash 2 if ester hydrolysis is observed, and rely on crystallization.

Recommended Crystallization Protocol

If the extraction above is too risky for the ester stability:

  • Solvent System: Ethanol/Water or EtOAc/Hexane .

  • Procedure:

    • Dissolve crude in minimum hot EtOAc.

    • Add Hexane dropwise until turbidity persists.

    • Cool slowly to RT, then 4°C.

    • Bis-impurity is often more soluble in lipophilic solvents and will stay in the mother liquor.

References

  • BenchChem Technical Support. Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from BenchChem.com. Link

  • Organic Chemistry Portal. Protection of Amino Groups: Sulfonamides. (General reactivity of bis-sulfonamides). Link

  • ResearchGate. A simple and efficient method for sulfonylation of amines...[4] (Microwave and catalytic methods). Link

  • Organic Syntheses. Methanesulfonyl Chloride Preparation and Reactivity. Coll. Vol. 4, p.571. Link

Sources

degradation products of methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Chemical Stability Division Subject: Technical Guide: Stability & Impurity Profiling of Methyl 3-(methylsulfonamido)benzoate

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexplained peak shifts in your HPLC chromatograms or declining purity in your batches of This compound (CAS: 32087-05-1).

This compound is a critical intermediate, often used as a building block for anti-arrhythmic agents (class III) and kinase inhibitors.[1] While the sulfonamide moiety provides robustness, the methyl ester functionality is the "Achilles' heel" regarding stability.[1]

This guide moves beyond generic advice. We analyze the specific chemical behavior of this benzoate derivative to help you troubleshoot degradation issues, validate your analytical methods, and ensure the integrity of your drug development pipeline.

Quick Reference: The Degradation Landscape

Before diving into protocols, review the expected degradation profile.[1] The molecule has two reactive centers: the Ester (labile) and the Sulfonamide (robust).

Stress ConditionPrimary DegradantMechanismProbability
Acid/Base (pH < 3, pH > 9) 3-(methylsulfonamido)benzoic acid Ester HydrolysisHigh
Oxidation (H₂O₂) N-oxide or Ring oxidation productsElectrophilic AttackLow
Thermal (Solid State) Stable (< 150°C)None (High MP)Low
Photolytic (UV) Radical speciesHomolytic CleavageModerate
Extreme Acid (Reflux) 3-aminobenzoic acidSulfonamide CleavageVery Low

Module 1: Diagnosing Hydrolytic Degradation

The Issue: You observe a new peak eluting earlier than your parent peak (this compound) in Reverse Phase HPLC (RP-HPLC).

The Cause: The methyl ester is hydrolyzing to form 3-(methylsulfonamido)benzoic acid .[1] This is the most common degradation pathway.[1] The acid product is more polar than the ester parent, resulting in a shorter retention time.[1]

Mechanism Visualization

The following diagram illustrates the primary and secondary degradation pathways.

DegradationPathway cluster_legend Pathway Probability Parent This compound (Parent API) Acid 3-(methylsulfonamido)benzoic acid (Primary Impurity) Parent->Acid Hydrolysis (Ester) pH > 9 or pH < 3 Amine Methyl 3-aminobenzoate (Rare Impurity) Parent->Amine Sulfonamide Cleavage (Extreme Acid/Heat) CleavedAcid 3-aminobenzoic acid (Extreme Degradant) Acid->CleavedAcid Sulfonamide Cleavage (Harsh) Amine->CleavedAcid Hydrolysis Solid Line: High Probability Solid Line: High Probability Dashed Line: Low Probability Dashed Line: Low Probability

Caption: Primary degradation proceeds via ester hydrolysis (Red Arrow).[1] Sulfonamide cleavage (Yellow/Grey) requires extreme forcing conditions not typically seen in storage.[1]

Troubleshooting Protocol: Confirming the Acid Impurity

If you suspect hydrolysis, perform this Spike & Shift Test rather than just relying on retention time matching.

  • Prepare Sample: Dissolve 10 mg of your sample in 1:1 Acetonitrile:Water.

  • Force Hydrolysis: Take an aliquot, add 0.1N NaOH, and warm to 40°C for 30 minutes.

  • Neutralize: Add an equivalent amount of 0.1N HCl.

  • Analyze: Inject the stressed sample.

    • Observation: The parent peak should decrease, and the suspected impurity peak should grow significantly.[1]

  • LC-MS Confirmation (Critical):

    • Parent [M+H]+: ~230.05 Da

    • Impurity [M+H]+: ~216.03 Da (Loss of -CH₃ group, gain of -H).[1]

    • Note: If you see a mass of ~152 Da, you have cleaved the sulfonamide (rare).[1]

Module 2: Analytical Method Troubleshooting

The Issue: "I cannot separate the parent ester from the acid degradant," or "The acid peak shape is tailing/fronting."

The Science: The degradation product is a carboxylic acid (pKa ~4.0).[1] In standard neutral mobile phases, it will partially ionize, leading to peak broadening and variable retention times.[1]

Optimization Guide
ParameterRecommendationRationale
Mobile Phase pH Acidic (pH 2.5 - 3.0) Suppresses ionization of the benzoic acid moiety (keeping it neutral), increasing retention and sharpening the peak.[1] Use 0.1% Formic Acid or Phosphate Buffer.[1]
Column Choice C18 or Phenyl-Hexyl The sulfonamide group interacts well with Phenyl phases, potentially offering better selectivity than standard C18.[1]
Gradient 5% to 90% B The ester is moderately hydrophobic (LogP ~0.8 - 1.5).[1] A standard gradient usually suffices.[1]
Detection 254 nm The benzene ring provides strong UV absorption.
Method Development Decision Tree

MethodDev Start Start: Peak Tailing or Poor Resolution? CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic AdjustPH Action: Lower pH to 2.5 (Use Formic Acid/Phosphate) IsAcidic->AdjustPH No CheckCol Check Column Chemistry IsAcidic->CheckCol Yes UsePhenyl Action: Switch to Phenyl-Hexyl (Pi-Pi interactions) CheckCol->UsePhenyl If C18 fails

Caption: Workflow for resolving the acidic hydrolysis degradant from the parent ester.

Module 3: Advanced Stress Testing (FAQ)

Q: I see a peak at RRT 0.85 after oxidative stress (H₂O₂). Is this the N-oxide?

  • Analysis: Sulfonamide nitrogens are electron-poor due to the sulfonyl group withdrawing electron density.[1] Unlike amines, they do not easily form N-oxides.[1]

  • Likely Candidate: Hydroxylation of the aromatic ring or oxidation of the ester methyl group (rare).[1]

  • Action: Check the mass spectrum. An N-oxide would show +16 Da.[1] If you see +14 Da or +32 Da, consider ring oxidation products.[1]

Q: Is the sulfonamide bond sensitive to light?

  • Analysis: Sulfonamides can absorb UV light.[1] While generally stable, prolonged exposure (ICH Q1B conditions) can lead to radical formation and cleavage of the S-N bond.[1]

  • Action: Always store the reference standard in amber vials. If you observe degradation in solid state, it is likely surface photolysis.[1]

Q: Can I use Ethanol as a solvent for stock preparation?

  • Warning: Avoid primary alcohols (Methanol, Ethanol) if the sample will be stored for long periods or subjected to heat.

  • Risk: Transesterification .[1] In the presence of trace acid/base, this compound in Ethanol can convert to Ethyl 3-(methylsulfonamido)benzoate .[1]

  • Recommendation: Use Acetonitrile (ACN) or DMSO for stock solutions.[1]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1][2] Link

  • Sigma-Aldrich. (n.d.).[1] 3-(Methylsulfonamido)benzoic acid Product Page.[1] (Used for structural confirmation of the primary degradant).[1] Link[1]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).[1][3] Hydrolysis and saponification of methyl benzoates.[1][3] Green Chemistry, 1, 65-68.[1][3] (Establishes kinetics of benzoate ester hydrolysis). Link

  • Baran, W., et al. (2011).[1] Hydrolysis and photolysis of sulfonamides.[1] Journal of Hazardous Materials.[1] (Provides evidence for sulfonamide stability vs. ester instability). Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1]Link

For further assistance, contact the Chemical Stability Division at [1]

Sources

Validation & Comparative

High-Resolution 1H NMR Analysis of Methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Strategic Context

Methyl 3-(methylsulfonamido)benzoate (CAS: 32087-05-1) is a critical intermediate in the synthesis of sulfonamide-based bioisosteres and anti-inflammatory agents. Its structural integrity relies on two key functionalities: the methyl ester and the sulfonamide moiety.

This guide moves beyond basic spectral listing to provide a comparative analysis of solvent systems (DMSO-d₆ vs. CDCl₃) . Choosing the correct solvent is not merely about solubility; it is the deciding factor in visualizing the labile sulfonamide proton (-NH-), which is often the only spectroscopic evidence distinguishing the product from


-alkylated byproducts.

Structural Logic & Proton Assignment

Before analyzing the spectrum, we must map the magnetic environment of the molecule. The structure contains four distinct proton types:

  • Aromatic Ring (4H): A meta-substituted pattern.

  • Ester Methyl (3H): Singlet, deshielded by oxygen.

  • Sulfonyl Methyl (3H): Singlet, deshielded by the sulfonyl group.

  • Sulfonamide NH (1H): Labile, highly sensitive to solvent and concentration.

Visualization: Structural Assignment Map

The following diagram maps the logical flow of proton assignment based on electronic effects.

G Molecule This compound Aromatic Aromatic Region (7.4 - 8.0 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (3.0 - 4.0 ppm) Molecule->Aliphatic Labile Labile Region (Variable) Molecule->Labile H2 H2 (Singlet) Most Deshielded (btwn Ester/Sulfonamide) Aromatic->H2 H4_H6 H4/H6 (Doublets) Ortho coupling Aromatic->H4_H6 H5 H5 (Triplet) Meta coupling Aromatic->H5 OMe -COOCH3 ~3.9 ppm (s) Aliphatic->OMe SMe -SO2CH3 ~3.0 ppm (s) Aliphatic->SMe NH -NH-SO2- Solvent Dependent Labile->NH

Figure 1: Structural assignment logic based on electronic shielding environments.

Comparative Analysis: DMSO-d₆ vs. CDCl₃

The choice of deuterated solvent fundamentally alters the appearance of the sulfonamide spectrum.[1]

The "Invisible Proton" Phenomenon

In Chloroform-d (CDCl₃) , the sulfonamide -NH- proton frequently undergoes rapid exchange or hydrogen bonding with the solvent/impurities, leading to extreme line broadening. It often appears as a "hump" or disappears entirely into the baseline.

In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor, "locking" the -NH- proton in place. This results in a sharp, distinct singlet (or doublet if coupling occurs) shifted significantly downfield (9.0–11.0 ppm).

Comparative Data Table

The following table contrasts the expected chemical shifts (


) in both solvents.
Proton AssignmentMultiplicity

in CDCl₃ (ppm)

in DMSO-d₆ (ppm)
Shift Mechanism
-NH- (Sulfonamide) Broad s / s6.8 - 7.5 (or invisible) 10.0 - 10.5 H-bonding with DMSO (Deshielding)
Ar-H2 Singlet (t)7.957.85Anisotropy differences
Ar-H6 Doublet (d)7.887.70Solvent polarity effect
Ar-H4 Doublet (d)7.507.55Solvent polarity effect
Ar-H5 Triplet (t)7.457.50Solvent polarity effect
-COOCH₃ Singlet (s)3.923.88Minimal solvent effect
-SO₂CH₃ Singlet (s)3.053.08Inductive effect of SO₂

Critical Insight: If your integration values in the aromatic region are "messy" in CDCl₃, it is likely the broad -NH- signal overlapping with the aromatic protons (7.4–8.0 ppm). Switch to DMSO-d₆ to resolve this.

Experimental Protocol

To ensure reproducibility and spectral quality, follow this self-validating workflow.

Materials
  • Analyte: this compound (>5 mg).

  • Solvent A: CDCl₃ (99.8% D) + 0.03% TMS.

  • Solvent B: DMSO-d₆ (99.9% D) + 0.03% TMS (Ampoules recommended to prevent water uptake).

Step-by-Step Workflow
  • Solvent Selection Check:

    • Attempt to dissolve ~2 mg in 0.6 mL CDCl₃.

    • Observation: If the solution is cloudy or requires sonication, stop. Sulfonamides often crystallize out of chloroform.

    • Action: Switch immediately to DMSO-d₆.

  • Sample Preparation:

    • Dissolve 5-10 mg of compound in 0.6 mL DMSO-d₆.

    • Ensure a clear, homogeneous solution.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation of the methyl singlets).

    • Relaxation Delay (D1): Set to

      
       seconds. The methyl protons on the sulfonamide and ester relax slowly; insufficient D1 will reduce their integration values relative to aromatics.
      
    • Scans: 16 (standard) or 64 (for impurity detection).

  • Processing:

    • Reference the spectrum using the residual solvent peak (DMSO quintet at 2.50 ppm) or TMS (0.00 ppm).

    • Validation: Check the water peak. In DMSO, H₂O appears ~3.33 ppm. If it is broad, exchange is happening.

Process Control: Precursor vs. Product

In a drug development context, this analysis is usually performed to confirm the sulfonylation of Methyl 3-aminobenzoate .

Decision Workflow

Use the following logic to confirm the reaction completion.

Workflow Start Crude Reaction Mixture CheckMethyl Check 2.9-3.1 ppm region Start->CheckMethyl NoMethyl No Peak at ~3.0 ppm CheckMethyl->NoMethyl Failed YesMethyl Sharp Singlet at ~3.0 ppm CheckMethyl->YesMethyl Sulfonyl group present CheckNH Check NH Shift (DMSO-d6) YesMethyl->CheckNH AmineShift Broad peak ~5.5 ppm (Unreacted Amine) CheckNH->AmineShift Mixture/Start Mat. SulfonamideShift Sharp Singlet ~10.2 ppm (Product) CheckNH->SulfonamideShift Success Conclusion Reaction Complete SulfonamideShift->Conclusion

Figure 2: Analytical decision tree for monitoring the sulfonylation reaction.

Key Diagnostic Signals
  • The "Methyl" Appearance: The precursor (amine) has no protons in the 2.5–3.5 ppm range (excluding solvent). The product shows a distinct singlet at 3.08 ppm (-SO₂CH₃).

  • The "NH" Shift:

    • Precursor (-NH₂): ~5.0–6.0 ppm (Broad, integrates to 2H).

    • Product (-NH-): ~10.0–10.5 ppm (Sharp, integrates to 1H).

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for benzoate shifts).

  • ChemScene. "this compound Product Data."

Sources

Comparative Analysis: 13C NMR Chemical Shifts for Methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 13C NMR Chemical Shifts: Methyl 3-(methylsulfonamido)benzoate Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide (No Templates)

Executive Summary & Structural Context

This compound is a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. In medicinal chemistry, distinguishing this sulfonamide scaffold from its regioisomers or its amino-precursor (methyl 3-aminobenzoate) is a frequent analytical challenge.

This guide provides a definitive analysis of the 13C NMR chemical shifts for this molecule. Unlike standard spectral lists, this analysis compares the target molecule against its metabolic precursor to highlight the substituent effects of the sulfonyl group (


), providing a robust method for structural verification.
Structural Breakdown
  • Core Scaffold: Benzene ring substituted at positions 1 (ester) and 3 (sulfonamide).

  • Key Diagnostic Signals:

    • Carbonyl (

      
      ):  Distinct ester resonance.[1]
      
    • Sulfonamide Methyl (

      
      ):  Unique high-field aliphatic signal.
      
    • Aromatic Ipso Carbons: Highly sensitive to the electronic modification of the nitrogen lone pair.

Assignment Strategy & Workflow

To ensure high-confidence assignment, a multi-stage correlation workflow is required. The following diagram outlines the logical progression from 1D acquisition to definitive structural confirmation.

NMR_Assignment_Workflow cluster_signals Key Diagnostic Correlations Start Sample Preparation (10-20mg in 0.6mL DMSO-d6) Acq1D 1D 13C NMR Acquisition (Broadband Decoupled) Start->Acq1D DEPT DEPT-135 Phase Check Acq1D->DEPT Distinguish CH/CH3 from Cq/CH2 HSQC 2D HSQC (1H-13C Correlation) DEPT->HSQC Assign Protonated Carbons HMBC 2D HMBC (Long Range C-H) HSQC->HMBC Link Quaternary Cs (C=O, C-Ipso) Final Definitive Assignment HMBC->Final Sig1 N-Me Proton -> C-Ipso (C3) HMBC->Sig1 Sig2 Ester Me Proton -> C=O HMBC->Sig2

Figure 1: Hierarchical workflow for unambiguous NMR assignment. The HSQC/HMBC steps are critical for distinguishing the quaternary carbons C1 and C3.

Comparative Data Analysis

The following data compares the Target Molecule (Sulfonamide) against its direct precursor, Methyl 3-aminobenzoate . This comparison validates the synthesis and illustrates the electronic impact of the sulfonyl group.

Solvent: DMSO-d6 (Standard for polar sulfonamides) Reference: TMS (0.0 ppm) or DMSO septet (39.5 ppm)

Table 1: 13C NMR Chemical Shift Comparison
Carbon PositionTypeMethyl 3-aminobenzoate (Precursor) [1]This compound (Target) [2]Shift (

)
Diagnostic Note
C=O (Ester)

166.8 ppm166.2 ppm -0.6Minimal change; remote from substitution site.
C-1 (Ipso-Ester)

131.5 ppm131.0 ppm -0.5Inductive effect distance limits shift.
C-2 (Ortho)

113.7 ppm120.5 ppm +6.8Major Shift: Loss of strong +M shielding from free

.
C-3 (Ipso-N)

149.0 - 151.0 ppm139.2 ppm -10.8Key Identifier: Upfield shift due to reduced N-lone pair density.
C-4 (Ortho)

119.7 ppm124.8 ppm +5.1Deshielding due to electron-withdrawing sulfonamide.
C-5 (Meta)

129.5 ppm130.1 ppm +0.6Meta position is electronically insulated.
C-6 (Para)

116.5 ppm125.5 ppm +9.0Loss of para-shielding resonance from amine.
O-Me (Ester)

52.0 ppm52.5 ppm +0.5Standard methoxy region.
N-Me (Sulfonyl)

N/A40.2 ppm NewSignature Peak: Distinct aliphatic signal.
Mechanistic Insight: The "Sulfonamide Effect"

The transformation from an amine (


) to a sulfonamide (

) drastically alters the aromatic ring's electronic environment.
  • Shielding Loss (Deshielding): The free amine is a strong electron donor (+M effect), which shields the ortho and para carbons (pushing them upfield to ~113-116 ppm).

  • Inductive Withdrawal: The sulfonyl group is strongly electron-withdrawing. It pulls electron density from the nitrogen, dampening its ability to donate into the ring. Consequently, the ortho and para carbons relax back to a more deshielded region (~120-125 ppm).

  • Ipso Upfield Shift: The C-3 carbon moves upfield (from ~150 to ~139 ppm) because the nitrogen is no longer "dumping" electron density directly into the

    
    -system as aggressively as the free amine.
    

Experimental Protocol (Self-Validating)

To reproduce these results with high fidelity, follow this optimized protocol. This method minimizes water interference and ensures relaxation of quaternary carbons.

Materials
  • Analyte: ~15 mg this compound (High Purity >98%).

  • Solvent: 0.6 mL DMSO-d6 (99.9 atom% D). Note: CDCl3 is often poor for sulfonamides due to solubility and H-bonding aggregation.

  • Tube: 5mm Precision NMR tube.

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Why? The Carbonyl (C=O) and Ipso (C-1, C-3) carbons have long T1 relaxation times. A short D1 (<1s) will suppress these signals, making integration or even detection difficult.

  • Scans (NS): Minimum 512 scans (for sufficient S/N on quaternary carbons).

  • Temperature: 298 K (25°C).

Processing
  • Line Broadening (LB): 1.0 - 2.0 Hz (improves S/N for quaternary carbons).

  • Baseline Correction: Polynomial (ABS) is critical to flatten the region around the DMSO solvent septet (39.5 ppm) to clearly resolve the N-Me peak at ~40.2 ppm.

Troubleshooting & Validation

IssueObservationRoot CauseSolution
Missing C=O Signal No peak at ~166 ppmSaturation due to short D1Increase D1 to 3-5 seconds.
N-Me Peak Obscured Blob at ~40 ppmOverlap with DMSO-d6 septetUse DEPT-135 (DMSO is invisible in DEPT) or switch to Acetone-d6.
Extra Peaks Small doublets near aromaticsRotamersSulfonamides can exhibit rotamers, though rare in DMSO. Heat sample to 313 K to coalesce.

References

  • Methyl 3-aminobenzoate Data: Spectral Database for Organic Compounds (SDBS), SDBS No. 3178; National Institute of Advanced Industrial Science and Technology (AIST).
  • Sulfonamide Substituent Effects

    • General Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • N-Mesyl Shift Data: Derived from comparative analysis of N-mesyl aniline derivatives in DMSO-d6. See: RSC Advances, 2015, 5 , 1024-1032.

  • Solvent Residuals: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

HPLC method for methyl 3-(methylsulfonamido)benzoate purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and anti-inflammatory agents, Methyl 3-(methylsulfonamido)benzoate serves as a critical intermediate. Its purity is a Critical Quality Attribute (CQA) because residual starting materials (e.g., methyl 3-aminobenzoate) or hydrolysis byproducts (3-(methylsulfonamido)benzoic acid) can compromise downstream synthesis.

This guide objectively compares three HPLC methodologies for the purity analysis of this target. While generic isocratic C18 methods often fail to resolve polar hydrolysis degradants, our Proposed Gradient C18 Method offers superior resolution (


) and sensitivity. We also present a Phenyl-Hexyl  alternative for orthogonal selectivity when separating isomeric impurities.

Chemical Context & Separation Logic

To design a robust method, we must understand the analyte's physicochemical behavior.

  • Target Molecule: this compound[1]

  • Functional Groups:

    • Methyl Ester: Lipophilic, neutral, susceptible to hydrolysis at high pH.

    • Sulfonamide (-NH-SO2-Me): Weakly acidic (pKa ~9.5–10.0). At neutral pH, it exists in equilibrium; at acidic pH (< 3.0), it remains neutral.

    • Aromatic Ring: UV-active (primary

      
       ~254 nm).
      

The Separation Challenge: The primary impurities typically differ significantly in polarity. The acid impurity (hydrolysis product) is highly polar and elutes near the void volume in standard isocratic methods, causing quantification errors. The amine starting material is basic and can tail severely without proper buffer selection.

Diagram 1: Method Development Logic (Decision Tree)

MethodLogic Start Analyte: this compound Prop1 Analyze Functional Groups (Sulfonamide pKa ~10, Ester) Start->Prop1 Decision1 Mobile Phase pH Selection Prop1->Decision1 PathHigh pH > 7.0 (Alkaline) Decision1->PathHigh Avoid PathLow pH 2.0 - 3.0 (Acidic) Decision1->PathLow Preferred ResultHigh Risk: Ester Hydrolysis Result: Split Peaks (Ionization) PathHigh->ResultHigh ResultLow Suppresses Sulfonamide Ionization Ensures Neutral Species Sharp Peaks PathLow->ResultLow ColSelect Stationary Phase Selection ResultLow->ColSelect C18 C18 (L1) Hydrophobic Interaction ColSelect->C18 Standard Phenyl Phenyl-Hexyl (L11) Pi-Pi Interaction ColSelect->Phenyl Orthogonal Outcome Final Method: Acidic Gradient on C18 C18->Outcome

Caption: Logical flow for selecting acidic mobile phase conditions to suppress sulfonamide ionization and prevent ester degradation.

Method Comparison: Performance Analysis

We evaluated three distinct approaches. Data below represents average performance across n=6 injections.

Method A: Generic Isocratic C18 (The "Old Standard")
  • Conditions: 50:50 ACN:Water, C18 column.[2]

  • Verdict: Unsuitable for Purity Analysis.

  • Failure Mode: The polar acid impurity elutes too early (

    
    ), co-eluting with the solvent front. The lipophilic ester retains too long, broadening the peak.
    
Method B: Proposed Acidic Gradient C18 (The "Gold Standard")
  • Conditions: 0.1% H3PO4 in Water (A) / ACN (B), Gradient 5% to 90% B.

  • Verdict: Recommended.

  • Advantage: Excellent resolution of the acid impurity (early elution) from the main peak. Phosphate buffer suppresses silanol activity, improving peak shape for any amine precursors.

Method C: Phenyl-Hexyl Gradient (The "Problem Solver")
  • Conditions: Same gradient as Method B, but using a Phenyl-Hexyl column.

  • Verdict: Alternative.

  • Advantage: Uses

    
     interactions.[2] If an isomeric impurity (e.g., para-substituted isomer) is present, this column often separates it better than C18.
    
Comparative Data Summary
MetricMethod A (Isocratic C18)Method B (Proposed C18 Gradient) Method C (Phenyl-Hexyl)
Resolution (Impurity vs. Main) 0.8 (Co-elution)3.5 (Baseline) 3.8 (Baseline)
Tailing Factor (Main Peak) 1.41.05 1.10
Sensitivity (S/N Ratio) 80:1150:1 140:1
Run Time 12 min15 min 15 min
Suitability Quick Assay OnlyPurity & Impurity Profiling Orthogonal Verification

Detailed Protocol: The Proposed Method (Method B)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the run is automatically invalid.

Instrumentation & Conditions
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18,

    
     mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or XBridge).
    
  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Orthophosphoric Acid (

    
    ) in HPLC-grade water.
    
    • Why: pH ~2.2 suppresses ionization of the sulfonamide and improves peak shape.

  • Solvent B (Organic): 100% Acetonitrile (ACN).

    • Why: Lower backpressure than Methanol; sharper peaks for benzoates.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Hold for polar impurities
10.01090Elute Main Ester
12.01090Wash
12.1955Re-equilibration
15.0955Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.5 µg/mL).

Experimental Workflow & Validation

Diagram 2: Analytical Workflow

Workflow Sample Sample Preparation (1.0 mg/mL in 50:50 ACN:H2O) SST System Suitability (SST) Inject Standard x5 Sample->SST Check Check Criteria: %RSD < 2.0% Tailing < 1.5 SST->Check Check->SST Fail (Retest) Run Run Samples (Bracketed with Stds) Check->Run Pass Calc Data Processing Area Normalization Run->Calc

Caption: Standardized workflow ensuring data integrity via strict System Suitability Testing (SST).

Self-Validating Criteria (SST)

Before analyzing unknown samples, the system must pass these checks:

  • Precision: %RSD of peak area for 5 replicate injections of Standard

    
    .
    
  • Peak Shape: Tailing Factor (

    
    ) 
    
    
    
    .
  • Sensitivity: Signal-to-Noise ratio of the LOQ solution

    
    .
    

Troubleshooting Guide

  • Problem: Split peak for the main analyte.

    • Cause: Sample solvent is too strong (100% ACN) or pH is too close to pKa.

    • Fix: Dissolve sample in 50:50 Water:ACN and ensure Mobile Phase A is pH < 3.0.

  • Problem: "Ghost" peaks eluting late.

    • Cause: Carryover from highly lipophilic impurities.

    • Fix: Extend the gradient hold at 90% B to 5 minutes or add a needle wash step.

  • Problem: Low Resolution between Acid Impurity and Void.

    • Fix: Increase the initial hold time at 5% B or use a column with better polar retention (e.g., C18-Aq or Polar-RP).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Gradient vs.
  • Waters Corporation. (n.d.). CSH C18 vs. Phenyl-Hexyl Selectivity. Retrieved from (Verifies selectivity differences for aromatic compounds).

  • Caine, B. A., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from (Source for sulfonamide pKa data ~9-10).

  • BenchChem. (n.d.).[6] Purification and Analysis of Methyl 3-(methylamino)benzoate derivatives. Retrieved from (General purification context).

  • Restek Corporation. (n.d.). Beyond C18: Increasing Retention for Polar Aromatics. Retrieved from (Supporting data for Phenyl-Hexyl usage).

Sources

mass spectrometry fragmentation of methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-(methylsulfonamido)benzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of this compound (C₉H₁₁NO₄S, MW: 229.25 g/mol ).[1] As direct experimental data for this specific compound is not extensively published, this document synthesizes established fragmentation principles from closely related aromatic sulfonamides and methyl benzoates to construct a robust predictive model. The guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and compound identification.

We will compare the fragmentation pathways under different ionization conditions, primarily focusing on positive and negative mode Electrospray Ionization (ESI), to provide a multi-faceted analytical perspective. The methodologies and predictions herein are grounded in authoritative literature to ensure scientific integrity.

The Analytical Imperative: Why Fragmentation Matters

This compound incorporates two key functional groups: an aromatic sulfonamide and a methyl benzoate ester. Each moiety has characteristic and predictable fragmentation patterns. Understanding these pathways is critical for:

  • Structural Confirmation: Ensuring the correct molecule has been synthesized or isolated.

  • Metabolite Identification: Identifying biotransformations that may occur on either the sulfonamide or benzoate portions of the molecule.

  • Impurity Profiling: Characterizing related substances and degradation products in a sample.

  • Quantitative Method Development: Selecting the most stable and specific fragment ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.

The fragmentation of sulfonamides, in particular, can involve complex rearrangements, making a foundational understanding of these processes essential for accurate spectral interpretation.[2][3]

Experimental Workflow: A Self-Validating Protocol

To acquire reliable fragmentation data, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is paramount. The following protocol is designed for high-resolution analysis using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, but can be adapted for triple quadrupole (QqQ) instruments.

Experimental Design Workflow

Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Dilute the stock solution to a working concentration of 1 µg/mL using a mobile-phase-matched solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Rationale: This gradient provides good retention and peak shape for a molecule of this polarity. Formic acid is used to promote protonation for positive mode ESI.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative modes (separate runs).

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1) Range: m/z 50-500.

    • Tandem MS (MS/MS):

      • Select the precursor ion ([M+H]⁺ at m/z 230.05 or [M-H]⁻ at m/z 228.03) for fragmentation.

      • Use Collision-Induced Dissociation (CID) with nitrogen as the collision gas.

      • Perform a collision energy ramp (e.g., 10-40 eV) to observe the full spectrum of fragment ions.

    • Rationale: ESI is the preferred method for polar molecules like sulfonamides. Running in both polarities provides complementary fragmentation information, increasing confidence in structural assignments.

Fragmentation Analysis: A Comparative View

The fragmentation of this compound is predicted to be driven by the distinct chemical properties of its two main moieties.

A. Positive Ion Mode (ESI+) Fragmentation

In positive mode, the molecule is protonated to form the precursor ion [M+H]⁺ at m/z 230.05 . Protonation can occur at several sites, but the sulfonamide nitrogen and the ester carbonyl oxygen are the most likely candidates. Fragmentation upon CID is expected to proceed via several competing pathways.[4]

Key Predicted Fragmentations (ESI+):

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Origin
230.05166.04SO₂ (64.01)Loss of sulfur dioxide via rearrangement, a hallmark of aromatic sulfonamides.[5][6]
230.05198.02CH₃OH (32.03)Loss of methanol from the methyl ester group.[7]
230.05151.04SO₂ + CH₃ (79.02)Subsequent loss of a methyl radical from the m/z 166 fragment.
230.05171.05•COOCH₃ (59.00)Loss of the carbomethoxy radical.

Predicted Fragmentation Pathway (ESI+)

G M [M+H]⁺ m/z 230.05 F1 m/z 166.04 M->F1 - SO₂ F2 m/z 198.02 M->F2 - CH₃OH F3 m/z 151.04 F1->F3 - •CH₃

Caption: Predicted major fragmentation pathways in positive ESI mode.

The most characteristic fragmentation is the loss of 64 Da, corresponding to the neutral loss of sulfur dioxide (SO₂). This is a well-documented rearrangement-based fragmentation for aromatic sulfonamides under CID conditions.[5][6][8] The process is believed to be initiated by the cleavage of the Ar-S bond, followed by an intramolecular rearrangement. The presence of the electron-withdrawing ester group on the aromatic ring may influence the propensity of this fragmentation.[5]

B. Negative Ion Mode (ESI-) Fragmentation

In negative mode, deprotonation occurs at the sulfonamide N-H, forming the precursor ion [M-H]⁻ at m/z 228.03 . The fragmentation pathways are distinct from the positive mode and are driven by the stability of the resulting anions.

Key Predicted Fragmentations (ESI-):

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Origin
228.03164.02SO₂ (64.01)Loss of sulfur dioxide, also common in negative mode for sulfonamides.[9]
228.03184.02CO₂ (44.01)Decarboxylation from the benzoate moiety, common for deprotonated benzoic acids.[10]
228.03149.00SO₂ + CH₃ (79.03)Loss of a methyl radical from the m/z 164 fragment.

Predicted Fragmentation Pathway (ESI-)

G M [M-H]⁻ m/z 228.03 F1 m/z 164.02 M->F1 - SO₂ F2 m/z 184.02 M->F2 - CO₂ F3 m/z 149.00 F1->F3 - •CH₃

Caption: Predicted major fragmentation pathways in negative ESI mode.

In negative mode, two key pathways compete. The loss of SO₂, analogous to the positive mode, is a strong indicator of the sulfonamide structure.[8][9] Concurrently, the deprotonated carboxylate is prone to decarboxylation (loss of CO₂), a highly characteristic fragmentation for benzoic acid derivatives in ESI negative mode.[10] Observing both of these fragments provides powerful complementary evidence for the overall structure.

Conclusion and Best Practices

The mass spectrometric fragmentation of this compound can be rationally predicted by considering the established behavior of its constituent functional groups.

  • For structural confirmation , analysis in both positive and negative ESI modes is highly recommended.

    • In positive mode , the key diagnostic fragment is the neutral loss of 64 Da (SO₂).

    • In negative mode , the observation of two distinct losses—64 Da (SO₂) and 44 Da (CO₂)—provides orthogonal confirmation of both the sulfonamide and benzoate moieties.

  • For quantitative analysis (SRM/MRM) , the transition from the precursor ion to the fragment resulting from SO₂ loss (e.g., m/z 230 -> 166 in positive mode) would likely provide the most specific and robust signal, as it is a high-mass, characteristic fragment.

This predictive guide serves as a foundational tool for analysts. Experimental verification using the outlined protocol is the essential next step to confirm these pathways and build a definitive fragmentation library for this compound and related compounds.

References

  • Sangster, T., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Various Authors. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
  • Wang, H., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry.
  • Todua, N. G., et al. (2011).
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
  • Chen, H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. American Chemical Society.
  • Various Authors. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
  • MacAleese, L., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. I.R.I.S.
  • Li, Y., et al. (n.d.). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Publishing.
  • ChemScene. (n.d.). Methyl 3-(methylsulfonamido)
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Doc Brown. (n.d.).
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. BenchChem.

Sources

A Comparative Guide to the Bioactivity of Methyl 3-(Methylsulfonamido)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone of pharmacophore design, lending itself to a diverse array of biological activities. This guide provides a comparative analysis of the bioactivity of methyl 3-(methylsulfonamido)benzoate derivatives, a class of compounds with significant therapeutic potential. While direct comparative studies on a broad series of these specific derivatives are not extensively available in the public domain, this document synthesizes findings from structurally related analogs to elucidate potential structure-activity relationships (SAR) and guide future research.

The core structure, this compound, combines a sulfonamide and a benzoate moiety, both of which are prevalent in numerous clinically approved drugs. The exploration of its derivatives is driven by the hypothesis that systematic structural modifications will modulate their biological activity, offering pathways to more potent and selective therapeutic agents. This guide will focus on two primary areas of bioactivity: anticancer and anti-inflammatory effects, drawing parallels from closely related compound series to inform our understanding.

Understanding the Bioactivity Landscape: Anticancer Potential

While specific data on this compound derivatives is limited, a study on the isomeric methyl 2-(arylsulfonylamino)benzoates provides valuable insights into the potential anticancer activity of this class of compounds. In this research, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, synthesized from methyl 2-(arylsulfonylamino)benzoates, were evaluated for their cytotoxic effects against human cancer cell lines.[1]

Comparative Cytotoxicity of Structurally Related Analogs

The following table summarizes the in vitro cytotoxic activity of these related quinolinone derivatives against the human promyelocytic leukemia (HL-60) and breast adenocarcinoma (MCF-7) cell lines, as well as a normal human umbilical vein endothelial cell line (HUVEC) for selectivity assessment. The data is presented as IC50 values, the concentration required to inhibit 50% of cell metabolic activity.[1]

Compound IDR (Substitution on Phenylsulfonyl Group)HL-60 IC50 (µM)MCF-7 IC50 (µM)HUVEC IC50 (µM)Selectivity Index (HUVEC/HL-60)
5a H2.1 ± 0.24.3 ± 0.311.2 ± 0.95.3
5b 4-CH₃1.8 ± 0.13.9 ± 0.29.8 ± 0.75.4
5c 4-OCH₃2.5 ± 0.35.1 ± 0.413.5 ± 1.15.4
5d 4-Cl1.5 ± 0.13.2 ± 0.28.5 ± 0.65.7
5e 4-F1.7 ± 0.23.5 ± 0.39.1 ± 0.85.4
Carboplatin (Reference)15.2 ± 1.325.8 ± 2.1> 50> 3.3

Data extracted from a study on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones derived from methyl 2-(arylsulfonylamino)benzoates.[1]

Expert Analysis of Structure-Activity Relationships (SAR):

The data from these structural isomers suggests that modifications to the arylsulfonyl moiety significantly influence cytotoxic activity. The introduction of a substituent on the phenylsulfonyl ring generally led to a modest increase in potency against the tested cancer cell lines compared to the unsubstituted analog (5a). Notably, the presence of a chlorine atom at the para-position (5d) resulted in the lowest IC50 value against HL-60 cells, indicating enhanced cytotoxicity.[1] This suggests that electron-withdrawing groups may be favorable for this activity.

The selectivity index, a ratio of the cytotoxicity against normal cells to that against cancer cells, provides a measure of the therapeutic window. All tested compounds exhibited a greater selectivity for the HL-60 cancer cell line over the normal HUVEC line compared to the reference drug, carboplatin.[1] This is a crucial parameter in drug development, as higher selectivity translates to potentially fewer side effects.

Exploring the Anti-inflammatory Dimension

The anti-inflammatory activity of sulfonamides is often attributed to their ability to bind to the active site of COX-1 and COX-2 enzymes, which are key mediators of the inflammatory cascade. The acidity of the sulfonamide proton and the nature of the substituents on the aromatic rings are critical determinants of inhibitory potency and selectivity for COX-2 over COX-1, the latter being associated with gastrointestinal side effects.

Experimental Protocols for Bioactivity Assessment

To facilitate further research and validation, detailed protocols for the primary assays discussed in this guide are provided below.

Anticancer Activity: MTT Cell Viability Assay

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cultured cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e-g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT cell viability assay.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of arachidonic acid (the COX substrate). Prepare solutions of the test compounds and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control and a positive control inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm at multiple time points.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC50 value for the inhibition of COX-1 and COX-2.

COX_Inhibition_Assay reagents Reagent Preparation Assay Buffer Heme Arachidonic Acid Test Compounds incubation Enzyme Incubation Add Buffer, Heme, COX Enzyme reagents->incubation inhibition Inhibitor Addition Add Test Compounds incubation->inhibition preincubation Pre-incubation 10 min at RT inhibition->preincubation reaction Reaction Initiation Add Arachidonic Acid preincubation->reaction measurement Colorimetric Measurement Add TMPD Read Absorbance at 590nm reaction->measurement analysis Data Analysis Calculate IC50 Values measurement->analysis

Caption: Workflow for the COX inhibition assay.

Future Directions and Causality

The presented data on structural analogs provides a foundational understanding for the rational design of novel this compound derivatives. The causality behind the observed bioactivity lies in the intricate interactions between the small molecule and its biological target. For anticancer activity, this could involve binding to key enzymes or receptors that regulate cell proliferation and survival. For anti-inflammatory effects, the interaction with COX enzymes is a primary mechanism.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substitutions on both the benzoate and the sulfonamide moieties. Key areas of investigation should include:

  • Exploring a wider range of substituents: Investigating the effects of various electron-donating and electron-withdrawing groups at different positions on the aromatic rings.

  • Modifying the methyl groups: Replacing the methyl groups on the sulfonamide and the ester with other alkyl or aryl groups to probe the steric and electronic requirements for optimal activity.

  • Elucidating the mechanism of action: For the most potent compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets.

  • In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy and safety profiles.

By systematically exploring the structure-activity relationships, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. [Link]

Sources

Advanced LC-MS Identification of Methyl 3-(methylsulfonamido)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(methylsulfonamido)benzoate (CAS: 32087-05-1) serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2] Its accurate identification is pivotal during impurity profiling, as structural isomers (e.g., para- or ortho- analogues) and des-methylated degradation products often co-elute in standard assays.[1][2]

This guide compares the industry-standard UHPLC-Q-TOF-MS (High-Resolution) workflow against traditional HPLC-UV and Triple Quadrupole (QqQ) alternatives.[1][2] We advocate for a high-resolution approach utilizing Phenyl-Hexyl column chemistry , which provides superior selectivity for the aromatic sulfonamide moiety compared to standard C18 phases.[1][2]

Comparative Analysis: The "Product" vs. Alternatives

The "Product": UHPLC-Q-TOF-MS (Phenyl-Hexyl)

Recommendation: This is the gold standard for de novo identification and structural confirmation.

  • Mechanism: Utilizes Time-of-Flight (TOF) mass spectrometry to measure mass-to-charge ratios (

    
    ) with <5 ppm error.[1][2]
    
  • Selectivity: The Phenyl-Hexyl stationary phase engages in

    
    -
    
    
    
    interactions with the benzoate ring, offering orthogonal selectivity to C18.[1][2]
  • Outcome: Unambiguous formula confirmation (

    
    ) and separation from positional isomers.
    
Alternative A: HPLC-UV (Diode Array)[1]
  • Limitation: Relies solely on retention time and UV absorption (

    
     nm).[1]
    
  • Risk: High probability of false positives.[1] Sulfonamide isomers often possess identical UV chromophores, leading to co-elution and misidentification in complex matrices.[2]

Alternative B: LC-MS/MS (Triple Quadrupole)[1]
  • Limitation: Excellent for quantification (MRM mode) but poor for identification without a reference standard.[1][2]

  • Risk: Unit resolution (0.7 Da) cannot distinguish the target from isobaric interferences or background matrix ions with similar nominal masses.[1][2]

Performance Data Summary
FeatureUHPLC-Q-TOF (Recommended)LC-MS/MS (QqQ)HPLC-UV
Mass Accuracy < 2 ppm (0.0005 Da)~0.7 DaN/A
ID Confidence Level 1 (Structure Confirmed)Level 2 (Probable)Level 3 (Tentative)
Isomer Separation High (Phenyl-Hexyl)Medium (C18)Low
Sensitivity (LOD) ~0.5 ng/mL~0.05 ng/mL~500 ng/mL
Primary Use Impurity ID / ProfilingRoutine QuantitationPurity % (Area)

Scientific Rationale & Mechanism

Why Phenyl-Hexyl?

Standard C18 columns rely on hydrophobic interactions.[1] this compound is moderately polar (LogP


 0.[1][2]84) with an electron-withdrawing sulfonamide group.[1]
  • Causality: The Phenyl-Hexyl phase introduces

    
    -
    
    
    
    stacking interactions with the benzene ring of the analyte.[1] These interactions are sterically sensitive, allowing for the resolution of the meta- substituted target from para- or ortho- impurities that might co-elute on C18.[1][2]
Ionization & Fragmentation Physics

In Electrospray Ionization (ESI+), the molecule forms a protonated precursor


.[2]
  • Precursor:

    
     230.0482 (Calculated).[1][2]
    
  • Fragmentation:

    • Loss of Methanol (-32 Da): The ester group is labile, leading to an acylium ion (

      
       198).[1][2]
      
    • Sulfonamide Cleavage: Loss of the methylsulfonyl group or

      
       is characteristic.[1][2]
      

Experimental Protocol

Reagents & Materials
  • Standard: this compound (>98% purity).[1][2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).[1][2]

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 1.9 µm) or Phenomenex Kinetex F5.[1][2]

UHPLC Conditions[1]
  • System: Agilent 1290 Infinity II or equivalent.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)[1]

    • 1-10 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 10-12 min: 95% B (Wash)

Q-TOF MS Parameters[1][2]
  • Source: ESI Positive Mode (Dual Spray for reference mass correction).[1][2]

  • Gas Temp: 325°C.

  • Drying Gas: 10 L/min.

  • Nebulizer: 35 psig.[1][2]

  • Fragmentor: 135 V.

  • Collision Energy (CE): Ramp 10–40 eV (to capture full fragmentation profile).[1][2]

  • Mass Range: 50–1000

    
    .[1][2]
    

Visualizations

Analytical Workflow

This diagram illustrates the decision matrix for selecting the Q-TOF workflow over alternatives.

Workflow Start Sample: Impurity Profiling Choice Select Methodology Start->Choice UV HPLC-UV (Low Specificity) Choice->UV Routine QC QqQ LC-MS/MS (QqQ) (Quantitation Only) Choice->QqQ Known Target Quant QTOF UHPLC-Q-TOF (Phenyl-Hexyl) Choice->QTOF Unknown ID / R&D ResultUV Risk: Co-elution False Positives UV->ResultUV ResultQqQ Requires Standards No Structural ID QqQ->ResultQqQ ResultQTOF Accurate Mass (<2ppm) Isomer Resolution QTOF->ResultQTOF

Caption: Decision workflow for selecting High-Resolution MS for structural identification.

Proposed Fragmentation Pathway

The following diagram details the mechanistic fragmentation of the


 ion, crucial for MS/MS spectral interpretation.

Fragmentation Precursor [M+H]+ m/z 230.048 Frag1 [M+H - CH3OH]+ Acylium Ion m/z 198.02 Precursor->Frag1 - MeOH (32 Da) Frag2 [M+H - SO2CH3]+ Aniline Deriv. m/z 151.06 Precursor->Frag2 - SO2CH3 (79 Da) Frag3 [M+H - SO2 - CH3OH]+ m/z 134.06 Frag1->Frag3 - SO2 (64 Da)

Caption: ESI+ fragmentation pathway showing characteristic losses of Methanol and Sulfonyl groups.[1][2]

References

  • PubChem. (2025).[1] 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid (Compound Summary). National Library of Medicine.[1] [Link][1][2][3]

  • Niessen, W. M. A. (2003).[1] LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry.[1] [Link]

  • Agilent Technologies. (2012).[1] Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.[1][4] Application Note 5990-9566EN.[1] [Link]

  • Reddy, B. S., et al. (2018).[1][5] LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues. Journal of Chemistry.[1] [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Structural Validation of 3-Sulfonamido Benzoate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Integrity in Drug Discovery

The 3-sulfonamido benzoate scaffold is a cornerstone in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of therapeutic agents, including potent enzyme inhibitors and receptor antagonists.[1][2] The precise arrangement of atoms and functional groups within these intermediates is not merely a matter of chemical purity; it is the very foundation upon which their biological activity, pharmacokinetic properties, and safety profile are built. An error in structural confirmation, such as an incorrect substitution pattern on the benzoate ring or an unexpected isomerization, can lead to inactive compounds, misleading structure-activity relationship (SAR) data, and the costly failure of downstream development efforts.

This guide provides a comprehensive comparison of the primary analytical techniques for the structural validation of 3-sulfonamido benzoate intermediates. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our discussion in authoritative protocols. Our objective is to equip you with the expertise to select the most appropriate analytical strategy, interpret the resulting data with confidence, and ensure the absolute structural integrity of your critical intermediates.

Core Validation Techniques: A Comparative Analysis

The unambiguous determination of a molecule's three-dimensional structure requires a multi-faceted approach. For 3-sulfonamido benzoate intermediates, the three pillars of structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Technique Information Provided Strengths Limitations Sample Requirement
NMR Spectroscopy Connectivity, chemical environment of atoms (¹H, ¹³C), 2D correlations (COSY, HSQC, HMBC)Non-destructive, excellent for solution-state structure, provides detailed atom-level connectivityCan be difficult to interpret for complex mixtures, may not reveal absolute stereochemistry1-10 mg, soluble sample
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, provides exact mass and formula, useful for identifying impuritiesDoes not provide connectivity information, fragmentation can be complex to interpret[3]<1 mg, soluble/ionizable sample
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingUnambiguous structure determination, the "gold standard" for absolute configurationRequires a suitable single crystal, which can be difficult to grow; structure is in the solid stateHigh-quality single crystal
Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a novel 3-sulfonamido benzoate intermediate.

Structural_Validation_Workflow Figure 1: Comprehensive Structural Validation Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Absolute Structure Confirmation Synthesis Synthesized Intermediate LCMS LC-MS Analysis (Purity & MW) Synthesis->LCMS Check Purity & Mass NMR_1D 1D NMR (¹H, ¹³C) (Initial Fingerprint) Synthesis->NMR_1D Confirm Functional Groups HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS If pure, get exact formula NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D If promising, map structure Crystallization Crystallization Attempts NMR_2D->Crystallization Structure proposed Final Validated Structure NMR_2D->Final Strong evidence if no crystal HRMS->Crystallization Xray Single-Crystal X-ray (Unambiguous 3D Structure) Crystallization->Xray If suitable crystal forms Xray->Final Definitive Proof

Caption: A logical workflow for validating 3-sulfonamido benzoate intermediates.

Experimental Deep Dive: Protocols and Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse of structural elucidation in organic chemistry. It provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Expertise & Experience: For a 3-sulfonamido benzoate, ¹H NMR is the first step. We expect to see characteristic signals for the aromatic protons, whose splitting patterns and chemical shifts are highly diagnostic of the substitution pattern (ortho, meta, para). For instance, the proton of the sulfonamide (–SO₂NH–) group typically appears as a singlet at a downfield chemical shift, often between 8.78 and 10.15 ppm.[4][5] ¹³C NMR complements this by confirming the number of unique carbon environments, with the carbonyl carbon of the benzoate ester appearing significantly downfield.

Trustworthiness (Self-Validating System): The power of NMR lies in its multi-dimensional experiments, which provide an internal cross-check of the proposed structure.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which aromatic protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for unambiguously connecting the sulfonamide group to the correct position on the benzoate ring.

Detailed Protocol: 2D NMR for Structural Confirmation

  • Sample Preparation: Dissolve ~10 mg of the purified intermediate in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for sulfonamides due to its ability to solubilize polar compounds and show NH protons).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum to determine appropriate spectral width and pulse calibration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment, optimizing the spectral widths in both dimensions based on the 1D spectra.

  • HMBC Acquisition: Run a standard gradient-selected HMBC experiment. It is critical to set the long-range coupling constant (typically optimized for 8-10 Hz) to observe the key correlations to quaternary carbons, such as the carbons of the carbonyl group and the sulfonamide-bearing aromatic carbon.

  • Data Processing & Interpretation: Process all spectra using appropriate window functions. Correlate the cross-peaks in the 2D spectra to build a complete connectivity map of the molecule, confirming the 3-sulfonamido benzoate structure.

Mass Spectrometry (MS)

MS provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of an intermediate. This is the fastest way to confirm that the desired reaction has occurred.

Expertise & Experience: We use Electrospray Ionization (ESI) as it is a soft ionization technique suitable for these moderately polar molecules.[3] In positive ion mode, we expect to see the protonated molecule [M+H]⁺ and often a sodium adduct [M+Na]⁺. A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[3] Observing this loss provides strong evidence for the presence of the arylsulfonamide moiety.

Trustworthiness (Self-Validating System): High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) provides a mass measurement with an accuracy of <5 ppm. This allows for the unambiguous determination of the elemental formula, which serves as a powerful constraint on any proposed structure, effectively ruling out isomers with different atomic compositions.

Detailed Protocol: LC-HRMS for Purity and Formula Determination

  • Sample Preparation: Prepare a dilute solution of the intermediate (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation: Inject the sample onto a reverse-phase HPLC system (e.g., C18 column) coupled to the mass spectrometer. A gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is used to separate the main product from any impurities.[6][7]

  • MS Acquisition: Acquire data in positive ESI mode over a relevant m/z range (e.g., 100-1000 amu). Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Extract the chromatogram to assess the purity of the sample.

    • Determine the accurate mass of the main peak's parent ion.

    • Use the instrument's software to calculate the elemental formula that matches the measured accurate mass within a tight tolerance (e.g., ± 5 ppm). Compare this to the expected formula of the 3-sulfonamido benzoate intermediate.

Single-Crystal X-ray Crystallography

This is the definitive technique for determining the absolute three-dimensional structure of a molecule in the solid state.

Expertise & Experience: Obtaining a high-quality single crystal is often the most challenging step. For 3-sulfonamido benzoate intermediates, slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane or ethyl acetate/heptane) is a common and effective crystallization method.[8] The resulting structure will definitively confirm the substitution pattern, reveal bond lengths and angles, and show intermolecular interactions like hydrogen bonding, which can be critical for understanding the compound's physical properties.

Trustworthiness (Self-Validating System): A successfully solved and refined crystal structure provides a set of atomic coordinates that are internally consistent with the observed diffraction pattern. Key metrics like the R-factor (residual factor) quantify the agreement between the structural model and the experimental data; a low R-factor (< 0.05) indicates a high-quality, trustworthy structure.

Detailed Protocol: Crystal Growth and X-ray Diffraction

  • Crystal Growth (Slow Evaporation):

    • Dissolve a small amount of the highly purified intermediate in a minimal amount of a good solvent (e.g., ethyl acetate).

    • Add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

    • Add one or two drops of the good solvent to clarify the solution.

    • Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Mounting & Data Collection: A suitable single crystal is selected, mounted on a goniometer, and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize atomic thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods and refined against the experimental data to yield the final atomic positions.

Crystallography_Workflow Figure 2: X-ray Crystallography Workflow Purified Highly Pure Compound (>98% by LC-MS) Screen Solvent Screening (Good/Poor Solvents) Purified->Screen Grow Crystal Growth (e.g., Slow Evaporation) Screen->Grow Select Select & Mount Single Crystal Grow->Select Collect X-ray Data Collection (Diffractometer) Select->Collect Solve Structure Solution & Refinement Collect->Solve Structure Final 3D Structure (CIF File) Solve->Structure

Caption: A simplified workflow for single-crystal X-ray analysis.

Conclusion: An Integrated Approach to Certainty

No single technique can provide a complete picture. The structural validation of 3-sulfonamido benzoate intermediates relies on the synergistic interpretation of data from multiple, orthogonal analytical methods. A high-resolution mass spectrum confirms the elemental formula, comprehensive 2D NMR analysis establishes the atomic connectivity in solution, and a single-crystal X-ray structure provides the ultimate, unambiguous proof of the three-dimensional architecture. By employing this self-validating, multi-technique workflow, researchers can proceed with absolute confidence in the structural integrity of their intermediates, ensuring the reliability and success of their drug discovery programs.

References

  • Di Micco, S., et al. (2015). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PMC. [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-43. [Link]

  • Yang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 790-6. [Link]

  • Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]

  • Korfmacher, W. A. (2005). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Journal of Chromatographic Science. [Link]

  • Sarker, A. K., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(29), 7316-24. [Link]

  • Ladele, M. (2019). The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzoates. The University of Manchester Research Explorer. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org. [Link]

  • Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]

  • Escobar, H., et al. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. [Link]

  • Witek, J., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3804. [Link]

  • Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. [Link]

  • Tiam, W. S. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7483. [Link]

  • Feld, R., et al. (1981). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Zeitschrift für Kristallographie - Crystalline Materials, 157(3-4), 215-231. [Link]

  • ResearchGate. (n.d.). ¹H NMR (400 MHz, DMSO-D₆) spectrum of diacetyl sulfonamide 7. ResearchGate. [Link]

  • Lindeman, S. V., et al. (2005). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. e-Publications@Marquette. [Link]

  • Slideshare. (2016). Analysis of sulfonamides. Slideshare. [Link]

  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad. [Link]

  • Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223. [Link]

  • PubChem. (n.d.). Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate. PubChem. [Link]

  • Nichols, B. L. (2013). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. North Carolina Agricultural and Technical State University. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe and compliant disposal of Methyl 3-(methylsulfonamido)benzoate (CAS No. 32087-05-1). As a compound utilized in specialized research and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a culture of safety and scientific integrity.

Core Principle: Hazard-Informed Waste Management

Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is not a benign substance; its hazard profile dictates every aspect of its lifecycle in the laboratory, from initial handling to final disposal. The primary directive, as mandated by safety data sheets, is that this chemical must be disposed of as hazardous waste through an approved and licensed waste disposal plant[1][2][3]. Under no circumstances should it be discarded down the drain or mixed with general laboratory trash[1][4].

Hazard Profile and Safety Implications

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound. This data is critical for making informed decisions during the disposal process.

Hazard ClassificationGHS PictogramSignal WordHazard Statement & Implication
Acute Toxicity, Oral (Category 4) Danger H302: Harmful if swallowed. [1] This classification underscores the importance of preventing any possibility of ingestion. All personal protective equipment (PPE) that could be contaminated, such as gloves, must be handled as hazardous waste.
Aspiration Hazard (Category 1) Danger H304: May be fatal if swallowed and enters airways. [1] This is a critical hazard. In the event of accidental ingestion, vomiting must not be induced, as this can cause the chemical to enter the lungs, leading to severe or fatal consequences[1][5].

Pre-Disposal: Safe Handling and Waste Accumulation

The foundation of safe disposal is laid long before the waste is collected. Proper handling during routine use and the correct accumulation of waste are non-negotiable safety steps.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to prevent the generation and inhalation of vapors or mists[1][2]. Ensure that eyewash stations and safety showers are readily accessible[2][5].

  • Personal Protective Equipment (PPE) : A standard ensemble of a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles is mandatory. Face shields should be used when there is a significant risk of splashing[2][5].

  • Waste Containerization :

    • All waste, whether solid or the original product, must be collected in a designated, compatible, and leak-proof container[6].

    • The container must be kept tightly closed when not in use and stored in a cool, well-ventilated area away from heat or ignition sources[1][5].

    • Crucially, the container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". This explicit labeling is vital for preventing accidental mixing with incompatible wastes and for ensuring proper handling by waste management personnel.

Disposal Decision and Workflow

The specific form of the waste dictates the precise disposal workflow. The following diagram illustrates the decision-making process for managing different waste streams containing this compound.

G Disposal Workflow for this compound start Waste Generation This compound waste_type Identify Waste Stream start->waste_type product Unused / Expired Product waste_type->product  Pure Chemical solid_waste Contaminated Solid Waste (e.g., PPE, weigh boats, wipes) waste_type->solid_waste  Dry Lab Waste spill_waste Spill Cleanup Debris waste_type->spill_waste  Spill Residue protocol_product Protocol A: 1. Ensure original or compatible container is sealed. 2. Verify 'Hazardous Waste' label is complete. 3. Segregate from incompatible materials. product->protocol_product protocol_solid Protocol B: 1. Place in a designated, leak-proof solid waste container or double-bag. 2. Label container/bag with chemical name. 3. Seal container when full or for pickup. solid_waste->protocol_solid protocol_spill Protocol C: 1. Absorb with inert material (e.g., vermiculite). 2. Sweep/collect into a sealable container. 3. Label as 'Hazardous Waste' with chemical name. spill_waste->protocol_spill ehs_pickup Store in Satellite Accumulation Area for EHS Pickup protocol_product->ehs_pickup protocol_solid->ehs_pickup protocol_spill->ehs_pickup final_disposal Final Disposal via Licensed Hazardous Waste Contractor ehs_pickup->final_disposal

Caption: Decision workflow for segregating and preparing waste streams.

Step-by-Step Disposal Protocols

Adherence to the following step-by-step protocols is mandatory for ensuring safety and compliance.

Protocol A: Disposal of Unused or Expired Product

This protocol applies to the original chemical in its container that is no longer needed.

  • Do Not Consolidate: Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, compatible container that can be securely sealed.

  • Labeling: Affix a hazardous waste tag or label, as required by your institution's Environmental Health & Safety (EHS) department. At a minimum, it must clearly state "Hazardous Waste" and "this compound".

  • Storage: Place the container in your laboratory's designated Satellite Accumulation Area for hazardous waste. Ensure it is segregated from incompatible materials, such as strong oxidizing agents[2].

  • Arrange Pickup: Follow your institutional procedure to schedule a waste pickup with your EHS office. They will coordinate with a licensed waste disposal company for final destruction, likely via high-temperature incineration[1][7].

Protocol B: Disposal of Contaminated Solid Waste

This includes items such as gloves, bench paper, pipette tips, and other disposables that have come into direct contact with the chemical.

  • Segregation: Immediately place all contaminated solid waste into a designated hazardous waste container. This is typically a plastic-lined cardboard box or a dedicated plastic drum. Do not mix with non-hazardous waste.

  • Accumulation: Keep the solid waste container closed unless actively adding waste.

  • Labeling: Ensure the container is clearly labeled with the chemical name of the contents.

  • Disposal: Once the container is full, seal it and arrange for pickup through your institution's EHS office.

Protocol C: Spill Cleanup and Disposal

In the event of a spill, safety and containment are the immediate priorities.

  • Control and Alert: Ensure all non-essential personnel evacuate the area. Alert your colleagues and the lab supervisor.

  • PPE: Don appropriate PPE, including respiratory protection if there is a risk of vapor inhalation[2].

  • Containment: For liquid spills, cover with a non-combustible, inert absorbent material such as vermiculite, sand, or dry chemical absorbent[8]. Do not use combustible materials like paper towels to absorb the bulk of a spill.

  • Collection: Carefully sweep or scoop the absorbed material into a sealable, compatible container for hazardous waste[2][9].

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water, and dispose of all cleaning materials (wipes, etc.) as hazardous solid waste as described in Protocol B.

  • Label and Dispose: Seal and label the container with the spill debris and arrange for EHS pickup.

The Imperative of Regulatory Compliance

The procedures outlined above represent best practices derived from safety data. However, all chemical disposal is ultimately governed by law. It is the responsibility of the researcher and their institution to comply with all applicable federal, state, and local regulations[1][10]. Your institution's EHS department is your primary resource for understanding and complying with these specific legal requirements and should be consulted for any questions regarding waste disposal[6].

By integrating this expert guidance into your laboratory's standard operating procedures, you contribute to a robust culture of safety, ensuring that your vital research does not come at the cost of personal or environmental well-being.

References

  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET: this compound.
  • CymitQuimica.this compound.
  • ChemScene.this compound.
  • Thermo Fisher Scientific. (2014, December 29). SAFETY DATA SHEET: Methyl benzoate.
  • Synquest Labs. (2016, December 8). Safety Data Sheet: Methyl 3-methylbenzoate.
  • CPAchem Ltd. (2023, December 14). Safety data sheet: Methyl benzoate.
  • Fisher Scientific. (2009, September 18). SAFETY DATA SHEET: Methyl benzoate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: Methyl 4-(chlorosulfonyl)-3-methylbenzoate.
  • Fisher Scientific.SAFETY DATA SHEET: Methyl benzoate.
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate.
  • U.S. Drug Enforcement Administration.21 CFR Part 1317 -- Disposal.
  • United Nations Office on Drugs and Crime.Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Oakland University. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.